Product packaging for 1,4-Dibromobutane-d8(Cat. No.:CAS No. 68375-92-8)

1,4-Dibromobutane-d8

Cat. No.: B120142
CAS No.: 68375-92-8
M. Wt: 223.96 g/mol
InChI Key: ULTHEAFYOOPTTB-SVYQBANQSA-N
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Description

1,4-Dibromobutane-d8, also known as this compound, is a useful research compound. Its molecular formula is C4H8Br2 and its molecular weight is 223.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Br2 B120142 1,4-Dibromobutane-d8 CAS No. 68375-92-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTHEAFYOOPTTB-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583822
Record name 1,4-Dibromo(~2~H_8_)butane
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Molecular Weight

223.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68375-92-8
Record name 1,4-Dibromo(~2~H_8_)butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromobutane-d8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromobutane-d8: Chemical Properties, Structure, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,4-Dibromobutane-d8. This deuterated analog of 1,4-dibromobutane is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.

Core Chemical Properties and Structure

This compound, also known as tetramethylene-d8 dibromide, is a saturated bromoalkane in which all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it readily distinguishable from its non-deuterated counterpart in mass spectrometry.

Structure:

The chemical structure of this compound is as follows:

Br-CD₂-CD₂-CD₂-CD₂-Br

IUPAC Name: 1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 68375-92-8[2][3]
Molecular Formula C₄D₈Br₂[2]
Molecular Weight 223.96 g/mol [2][3]
Appearance Colorless to light yellow liquid
Melting Point -20 °C (lit.)[2][3]
Boiling Point 63-65 °C at 6 mmHg (lit.)[2][3]
Density 1.942 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.516 (lit.)[2][3]
Isotopic Purity ≥98 atom % D[2][3]
Chemical Purity ≥99%[2][3]
InChI 1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2[2][3]
InChIKey ULTHEAFYOOPTTB-SVYQBANQSA-N[2][3]
SMILES [2H]C([2H])(Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br[2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium has a nuclear spin of 1, which results in different NMR properties compared to hydrogen (spin 1/2). In ¹H NMR, the replacement of protons with deuterons will lead to the disappearance of the corresponding signals. In ¹³C NMR, the coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a slight upfield shift known as an isotopic shift.

¹H NMR Spectroscopy (Predicted): A ¹H NMR spectrum of pure this compound is expected to show no significant signals in the typical proton chemical shift range, confirming the high level of deuteration. Any residual proton signals would indicate isotopic impurities.

¹³C NMR Spectroscopy (Predicted vs. Experimental for non-deuterated analog):

The ¹³C NMR spectrum of non-deuterated 1,4-dibromobutane shows two signals corresponding to the two chemically non-equivalent sets of carbon atoms. For this compound, these signals are expected to be split into multiplets due to C-D coupling and shifted slightly upfield.

Table 2: Comparison of ¹³C NMR Data

Carbon Position1,4-Dibromobutane (Experimental) Chemical Shift (ppm)This compound (Predicted) Chemical Shift and Splitting
C1, C4 (Br-C D₂-)~33.5Slightly < 33.5 ppm, multiplet (due to C-D coupling)
C2, C3 (-CD₂-C D₂-)~31.0Slightly < 31.0 ppm, multiplet (due to C-D coupling)
Mass Spectrometry

In mass spectrometry, the primary characteristic of this compound is its increased molecular weight compared to the non-deuterated form. The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion cluster with a significant mass shift of +8 amu compared to its non-deuterated analog. The primary fragmentation pathways would involve the loss of a bromine radical and subsequent fragmentation of the deuterated butyl chain.

Table 3: Predicted Key Mass Fragments for this compound

FragmentPredicted m/zNotes
[C₄D₈Br₂]⁺•222, 224, 226Molecular ion cluster (M, M+2, M+4)
[C₄D₈Br]⁺143, 145Loss of a bromine radical
[C₄D₇]⁺63Loss of a bromine radical and DBr
[C₃D₅]⁺47Further fragmentation

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ring-opening of deuterated tetrahydrofuran (THF-d8) with hydrobromic acid, often generated in situ.

Reaction:

THF-d8 + 2HBr → Br-CD₂-CD₂-CD₂-CD₂-Br + H₂O

Detailed Methodology:

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with tetrahydrofuran-d8, sodium bromide, and water.

  • Acid Addition: The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise via the dropping funnel while maintaining a low temperature.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reaction.

  • Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the use of this compound.

Synthesis_Workflow reagents THF-d8, NaBr, H₂O, H₂SO₄ reaction Reaction (Ring Opening) reagents->reaction workup Aqueous Workup (Separation & Washing) reaction->workup drying Drying workup->drying purification Distillation drying->purification product This compound purification->product Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Spike with This compound (IS) sample->add_is extraction Analyte Extraction add_is->extraction lc_separation Chromatographic Separation extraction->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification result Analyte Concentration quantification->result

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1,4-Dibromobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 1,4-dibromobutane, specifically 1,4-dibromobutane-d8. It includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and logical workflows for common procedures. This document is intended to be a valuable resource for professionals in research and development who utilize isotopically labeled compounds.

Physical and Chemical Properties

Deuterated 1,4-dibromobutane (CAS Number: 68375-92-8) is the isotopically labeled analogue of 1,4-dibromobutane where hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight and slight alterations in physical properties compared to its protium counterpart. The primary use of such deuterated compounds is in tracing reaction mechanisms, as internal standards in mass spectrometry, and to explore kinetic isotope effects in drug metabolism studies.[1][2][3]

The general physical and chemical identifiers for this compound are summarized below.

PropertyValueReference
Chemical Formula C₄D₈Br₂ or BrCD₂(CD₂)₂CD₂Br[4]
Molecular Weight 223.96 g/mol [4][5]
CAS Number 68375-92-8[6]
Appearance Colorless to light yellow liquid[2][7]
Isotopic Purity Typically ≥98 atom % D[4]

The following table presents key physical data for this compound, with values for the non-deuterated (protio) form provided for comparison.

Physical PropertyDeuterated (this compound)Non-Deuterated (1,4-Dibromobutane)
Melting Point -20 °C (lit.)[6][8][9]-20 °C[9][10]
Boiling Point 63-65 °C / 6 mmHg (lit.)[6][8][9]198 °C (lit.)[10][11]
198-199 °C[12]83-84 °C / 12 mmHg[13]
Density 1.942 g/mL at 25 °C[8]1.808 g/cm³ at 25 °C[9][14]
Refractive Index (n20/D) 1.516 (lit.)[6]1.519 (lit.)[14]
Flash Point 113 °C (closed cup)110 °C[9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of deuterated 1,4-dibromobutane are crucial for its effective application in research.

A common method for synthesizing this compound involves the ring-opening of deuterated tetrahydrofuran (THF-d8).[12] The following protocol is adapted from established literature procedures.[12][13][15]

Objective: To synthesize this compound from tetrahydrofuran-d8 with a high yield.

Materials:

  • Tetrahydrofuran-d8 (freshly distilled)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

  • Water (H₂O)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, add freshly distilled tetrahydrofuran-d8, sodium bromide, and water.

  • Acid Addition: While stirring and cooling the flask to maintain a temperature below 50°C, slowly add concentrated sulfuric acid. The formation of crystals and a yellowing of the mixture may be observed.[12]

  • Reflux: Heat the reaction mixture in an oil bath, maintaining a temperature between 95-100°C for approximately 2.5-3 hours to ensure the reaction goes to completion.[12]

  • Distillation: Isolate the crude product from the reaction mixture using steam distillation.

  • Purification:

    • Wash the collected distillate with a 10% sodium bicarbonate solution to neutralize any remaining acid.

    • Subsequently, wash with water until the product is neutral.

    • Dry the organic layer using anhydrous calcium chloride.[12]

  • Final Distillation: Perform a final distillation under reduced pressure to obtain the pure this compound product.[12] A yield of approximately 87.8% can be achieved under optimal conditions.[12]

The isotopic purity of a deuterated compound is a critical parameter. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this determination.[3][16][17]

Objective: To determine the isotopic enrichment of a this compound sample.

Method 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer. Calibrate the instrument carefully to ensure high mass accuracy.[18]

  • Data Acquisition: Acquire the full scan mass spectrum of the sample.

  • Data Analysis:

    • Identify the ion clusters corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).

    • Calculate the relative abundance of each isotopolog ion.

    • The isotopic purity is expressed as the percentage of the fully deuterated species (d8) relative to the sum of all detected isotopologues (d0 through d8).[16][18]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated NMR solvent (e.g., chloroform-d) that does not have signals overlapping with the analyte.[19][20]

  • ¹H NMR Analysis:

    • Acquire a standard proton (¹H) NMR spectrum.[21]

    • The presence of deuterium at specific positions leads to the disappearance or significant reduction of the corresponding proton signals.

    • By comparing the integration of any residual proton signals to an internal standard, an estimation of isotopic purity can be made.[3]

  • ²H NMR Analysis:

    • Acquire a deuterium (²H) NMR spectrum.

    • This technique directly detects the deuterium nuclei, providing definitive confirmation of deuteration and its location within the molecule.[3]

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow reagent reagent process process product product A THF-d8 + NaBr + H2O in Reaction Flask B Slow Addition of Concentrated H2SO4 (<50°C) A->B Reactants C Reflux at 95-100°C for 2.5-3 hours B->C Initiation D Steam Distillation C->D Reaction Completion E Crude Product (this compound) D->E Isolation F Pure this compound E->F Purification (Washing, Drying, Final Distillation)

Caption: Workflow for the synthesis of this compound.

Purification_Workflow start start step step waste waste final final Crude Crude Distillate Wash1 Wash with 10% NaHCO3 Solution Crude->Wash1 Wash2 Wash with H2O (to neutrality) Wash1->Wash2 AcidWaste Acidic Aqueous Waste Wash1->AcidWaste Dry Dry with Anhydrous CaCl2 Wash2->Dry NeutralWaste Neutral Aqueous Waste Wash2->NeutralWaste Distill Final Vacuum Distillation Dry->Distill SolidWaste Spent Drying Agent Dry->SolidWaste Pure Pure Product Distill->Pure

Caption: Post-synthesis purification process for this compound.

Purity_Analysis_Logic start_node start_node method_node method_node analysis_node analysis_node result_node result_node Sample Sample of Deuterated Compound Method Select Analytical Method Sample->Method HRMS High-Resolution Mass Spectrometry Method->HRMS Mass-based NMR NMR Spectroscopy Method->NMR Nuclei-based HRMS_Analysis Analyze Isotopologue Abundance HRMS->HRMS_Analysis NMR_Analysis Integrate Residual Proton Signals (¹H) or Deuterium Signals (²H) NMR->NMR_Analysis Result Isotopic Purity Calculation HRMS_Analysis->Result NMR_Analysis->Result

Caption: Logical workflow for isotopic purity determination.

References

Synthesis of 1,4-Dibromobutane-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the synthesis of 1,4-Dibromobutane-d8, a deuterated derivative of 1,4-dibromobutane. This isotopically labeled compound is a valuable intermediate in organic synthesis and is utilized in the pharmaceutical industry for the manufacturing of various compounds.[1] It also serves as a tracer or an internal standard in quantitative analyses using NMR, GC-MS, or LC-MS. The following sections detail the synthesis pathway, experimental protocols, and relevant quantitative data.

Synthesis Pathway

The primary synthesis route for this compound involves the ring-opening of tetrahydrofuran-d8, followed by bromination. This reaction is typically carried out using a mixture of sodium bromide and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the dibrominated product.

A general representation of this synthesis pathway is illustrated below:

Synthesis_Pathway Tetrahydrofuran-d8 Tetrahydrofuran-d8 NaBr_H2SO4_H2O NaBr, H2SO4, H2O Tetrahydrofuran-d8->NaBr_H2SO4_H2O This compound This compound NaBr_H2SO4_H2O->this compound Ring Opening & Bromination Heat Heat

Caption: Synthesis of this compound from Tetrahydrofuran-d8.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from tetrahydrofuran-d8.[1]

Materials:

  • Tetrahydrofuran-d8 (freshly distilled)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous calcium chloride (CaCl₂)

  • Water (H₂O)

Equipment:

  • 250 ml three-necked flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser

  • Oil bath

  • Steam distillation apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, add 13 ml (0.16 mol) of freshly distilled tetrahydrofuran-d8, 52 g (0.51 mol) of sodium bromide, and 50 ml of water.

  • Acid Addition: While stirring the mixture, slowly add 48 ml (0.88 mol) of concentrated sulfuric acid through the dropping funnel. The temperature should be maintained below 50°C during the addition. The formation of crystals and a yellowing of the reaction mixture will be observed.

  • Reaction: Heat the mixture in an oil bath with continuous stirring, maintaining the temperature between 95-100°C for 2.5-3 hours.

  • Product Isolation: After the reaction is complete, the product, this compound, is isolated from the reaction mixture by steam distillation.

  • Purification: The collected distillate is washed with a 10% sodium bicarbonate solution and then with water until neutral. The organic layer is then dried over anhydrous calcium chloride.

  • Final Distillation: The dried product is purified by distillation to yield pure this compound.

Quantitative Data

The synthesis protocol described above provides a high yield of this compound with physical properties consistent with literature values.[1]

ParameterValue
Yield 87.8%
Boiling Point 199-198°C (72-74°C at 200Pa)
Density (d20) 1.808 g/cm³
Refractive Index (np) 1.5186

Alternative Starting Material: 1,4-Butanediol-d8

An alternative precursor for the synthesis of this compound is 1,4-Butanediol-1,1,2,2,3,3,4,4-d8. While a direct synthesis protocol for the deuterated dibromobutane from the deuterated diol was not found in the search results, methods for the non-deuterated analogue are well-established and can likely be adapted. These methods typically involve reaction with hydrobromic acid and sulfuric acid.

The logical workflow for synthesizing this compound from 1,4-Butanediol-d8 is presented below.

Alternative_Synthesis 1,4-Butanediol-d8 1,4-Butanediol-d8 Reagents HBr, H2SO4 1,4-Butanediol-d8->Reagents This compound This compound Reagents->this compound Bromination

Caption: Proposed synthesis from 1,4-Butanediol-d8.

References

Key literature and studies on 1,4-Dibromobutane-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1,4-Dibromobutane-d8

Introduction

This compound (Deuterated 1,4-Dibromobutane) is the isotopically labeled form of 1,4-Dibromobutane, where all eight hydrogen atoms have been replaced with deuterium. This stable, non-radioactive isotope labeling makes it an invaluable tool in various scientific fields, particularly for researchers, scientists, and drug development professionals. Deuterium labeling provides a subtle yet powerful modification that allows molecules to be used as tracers or internal standards in quantitative analyses without significantly altering their chemical properties or biological activity.[1][]

The primary applications of this compound include its use as an intermediate in the synthesis of other deuterated molecules and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] In drug development, deuterated compounds are increasingly utilized to study and modify the pharmacokinetic and metabolic profiles of drug candidates, leveraging the kinetic isotope effect to enhance metabolic stability.[3][4][5][6] This guide provides a comprehensive overview of the key literature, physicochemical properties, synthesis protocols, and applications of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₄D₈Br₂[7]
Molecular Weight 223.96 g/mol [3][7][8]
CAS Number 68375-92-8[7][8]
Appearance Colorless to light yellow liquid[3]
Density 1.942 g/mL at 25 °C[9]
Boiling Point 199-198 °C; 63-65 °C/6 mmHg[9][10]
Melting Point -20 °C[9]
Refractive Index (n20/D) 1.516[9]
Isotopic Purity 98 - 99 atom % D[9][11]
Mass Shift (vs. non-deuterated) M+8[9]
Spectroscopic Profile

While detailed published spectra for this compound are scarce, its expected spectroscopic characteristics can be inferred from its structure and data available for its non-deuterated analog.

  • ¹H NMR: The spectrum is expected to be silent, with no significant signals due to the 98-99% deuterium incorporation.[9][11]

  • ¹³C NMR: The spectrum would show two signals for the two distinct carbon environments (C1/C4 and C2/C3). Due to coupling with deuterium (a spin-1 nucleus), these signals would appear as multiplets. For the non-deuterated analog, the chemical shifts are approximately δ = 33.5 ppm (C1/C4) and δ = 30.5 ppm (C2/C3) in CDCl₃.

  • Mass Spectrometry (MS): The key feature is a molecular ion peak that is 8 mass units higher than that of the non-deuterated compound.[9] The fragmentation pattern would be influenced by the presence of two bromine atoms, leading to characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Experimental Protocols

The most commonly cited synthesis of this compound involves the ring-opening of deuterated tetrahydrofuran (THF-d8) using hydrobromic acid, which is generated in situ from sodium bromide and sulfuric acid.[10]

Synthesis from Tetrahydrofuran-d8

This protocol achieves a high yield of 87.8%.[10]

Reactants:

  • Tetrahydrofuran-d8 (13 ml, 0.16 mol)

  • Sodium bromide (52 g, 0.51 mol)

  • Concentrated sulfuric acid (48 ml, 0.88 mol)

  • Water (50 ml)

Experimental Protocol:

  • Reaction Setup: Add 13 ml of freshly distilled tetrahydrofuran-d8, 52 g of sodium bromide, and 50 ml of water to a 250 ml three-necked flask equipped with a stirrer.

  • Acid Addition: While stirring, slowly add 48 ml of concentrated sulfuric acid. The temperature should be carefully controlled to remain below 50°C. The formation of crystals and a yellowing of the mixture will be observed.

  • Reflux: Heat the reaction mixture in an oil bath, maintaining the temperature between 95-100°C with continuous stirring for 2.5-3 hours.

  • Product Isolation: Isolate the crude this compound from the reaction mixture via steam distillation.

  • Purification:

    • Wash the distilled product with a 10% sodium bicarbonate solution until neutral.

    • Perform a final wash with water.

    • Dry the organic layer over anhydrous calcium chloride.

  • Final Distillation: Purify the final product by distillation to yield 30.3 g of pure this compound (87.8% yield).[10]

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Product Workup & Purification A THF-d8 D Three-Necked Flask A->D B NaBr B->D C H2O C->D E Slowly add H2SO4 (T < 50°C) D->E F Heat and Stir (95-100°C, 3h) E->F G Steam Distillation F->G H Wash with 10% NaHCO3 G->H I Wash with H2O H->I J Dry (anhyd. CaCl2) I->J K Final Distillation J->K L Pure this compound K->L

Synthesis workflow for this compound.

Key Applications in Research and Drug Development

This compound serves as a versatile tool in both synthetic chemistry and biomedical research.

Synthetic Intermediate

As a bifunctional electrophile, this compound is used as a building block for synthesizing more complex deuterated molecules. It can be used to introduce a deuterated four-carbon chain into a target structure. In the pharmaceutical industry, its non-deuterated analog is used to manufacture compounds like theophylline and various cough suppressants.[10]

Tracer and Internal Standard

The most significant application for the target audience is its use as a tracer and internal standard in quantitative analytical methods.[3]

  • Internal Standard: In LC-MS or GC-MS based bioanalysis, a known quantity of this compound can be added to a sample (e.g., plasma, urine) containing the non-deuterated analog (the analyte). Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency but a different mass, it allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[3]

  • Tracer in Metabolic Studies: Deuterium-labeled compounds are used to trace the metabolic fate of molecules in vitro and in vivo.[1][3] While 1,4-Dibromobutane itself is not a drug, it serves as a precursor for deuterated drug candidates. The use of deuterium can slow down metabolism at specific sites by leveraging the kinetic isotope effect (C-D bonds are stronger than C-H bonds), potentially improving a drug's half-life and reducing toxic metabolites.[5][6]

G cluster_study Pharmacokinetic / Bioanalytical Study cluster_role Role of this compound A Biological Sample (e.g., Plasma) + Analyte (Drug X) B Add Internal Standard (Deuterated Analog, e.g., Drug X-d8) A->B C Sample Preparation (e.g., Protein Precipitation, SPE) B->C D LC-MS/MS Analysis C->D E Quantification (Analyte Peak Area / IS Peak Area) D->E F This compound G Synthesis of Deuterated Drug X-d8 (Internal Standard) F->G G->B Used In

Application of deuterated compounds in bioanalysis.

References

A Technical Guide to 1,4-Dibromobutane-d8: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated organic compound 1,4-Dibromobutane-d8, focusing on its chemical and physical properties, a detailed synthesis protocol, and its primary applications in research and development. This document is intended to be a valuable resource for professionals in the fields of chemical synthesis, drug development, and analytical sciences.

Core Properties of this compound

This compound is the deuterium-labeled version of 1,4-Dibromobutane. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analysis.

Molecular Identity and Weight

The fundamental identifiers and molecular weight of this compound are summarized below.

IdentifierValue
Molecular Formula C₄D₈Br₂
Linear Formula BrCD₂(CD₂)₂CD₂Br
Molecular Weight 223.96 g/mol
CAS Number 68375-92-8
Physicochemical Properties

A compilation of key physical and chemical properties is provided in the following table for easy reference.[1]

PropertyValue
Appearance Colorless to pale yellow liquid
Density 1.942 g/mL at 25 °C
Boiling Point 63-65 °C at 6 mmHg
Melting Point -20 °C
Refractive Index n20/D 1.516
Isotopic Purity Typically ≥98 atom % D

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from tetrahydrofuran-d8. This procedure is adapted from established organic synthesis protocols.[2]

Materials and Reagents:
  • Tetrahydrofuran-d8 (freshly distilled)

  • Sodium bromide

  • Concentrated sulfuric acid

  • 10% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Water

Equipment:
  • 250 ml three-necked flask

  • Stirring apparatus

  • Oil bath

  • Steam distillation apparatus

  • Separatory funnel

Procedure:
  • Reaction Setup: In a 250 ml three-necked flask, combine 13 ml (0.16 mol) of freshly distilled tetrahydrofuran-d8, 52 g (0.51 mol) of sodium bromide, and 50 ml of water.

  • Acid Addition: While stirring, slowly add 48 ml (0.88 mol) of concentrated sulfuric acid. It is crucial to control the temperature to below 50°C during this exothermic addition. The formation of crystals and a yellowing of the reaction mixture will be observed.

  • Reflux: Heat the reaction mixture in an oil bath, maintaining a temperature between 95-100°C for 2.5-3 hours with continuous stirring.

  • Isolation: The product, this compound, is isolated from the reaction mixture via steam distillation.

  • Purification:

    • Wash the distilled product with a 10% sodium bicarbonate solution.

    • Follow with a water wash until the product is neutral.

    • Dry the product using anhydrous calcium chloride.

  • Final Distillation: A final distillation of the dried product yields pure this compound.

Visualized Experimental Workflow: Synthesis of this compound

The synthesis protocol can be visualized as a sequential workflow, as depicted in the following diagram.

G cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Product Isolation & Purification A Combine Tetrahydrofuran-d8, Sodium Bromide, and Water B Slowly Add Concentrated Sulfuric Acid A->B while stirring and cooling C Heat and Reflux (95-100°C for 2.5-3h) B->C D Steam Distillation C->D E Wash with NaHCO3 Solution D->E F Wash with Water E->F G Dry with Anhydrous CaCl2 F->G H Final Distillation G->H I I H->I Pure this compound

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research and pharmaceutical development.

  • Internal Standard: Its most common application is as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The known concentration of the deuterated standard allows for accurate quantification of its non-deuterated analogue.

  • Tracer Studies: Stable isotope-labeled compounds like this compound are used as tracers in studies to understand the pharmacokinetic and metabolic profiles of drug candidates.[3]

  • Intermediate in Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules.[2] For instance, it is utilized in studies related to sulforaphane, a compound with anti-carcinogenic properties.[4][5] It also serves as an analog of 1,4-Dibromobutane in catalyzing the polymerization of 2-oxazolines.[4][5] In the pharmaceutical industry, its non-deuterated counterpart is used to manufacture compounds like theophylline and various cough suppressants and anthelmintics.[2]

References

The Dawn of Isotopic Labeling: Early Scientific Applications of Tetramethylene Bromide-d8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern scientific research, deuterated compounds are indispensable tools, pivotal in fields ranging from mechanistic chemistry to advanced drug development.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts subtle yet profound changes in molecular properties, enabling researchers to trace metabolic pathways, elucidate reaction mechanisms, and enhance the analytical precision of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide delves into the foundational, early applications of a representative deuterated aliphatic halide, Tetramethylene Bromide-d8 (1,4-dibromobutane-d8). While specific historical records detailing the initial uses of this exact molecule are sparse, its applications can be confidently inferred from the well-documented early uses of analogous deuterated compounds. This document will serve as a technical primer, outlining the core principles and experimental protocols that would have marked the inaugural scientific explorations of such a molecule.

Core Applications and Methodologies

The primary early applications of simple deuterated molecules like tetramethylene bromide-d8 centered on two groundbreaking analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Utility in Early ¹H NMR Spectroscopy

In the nascent stages of NMR spectroscopy, the presence of protonated solvents would often obscure the signals of the analyte. Deuterated solvents became essential for acquiring clear proton NMR spectra.[3] While tetramethylene bromide-d8 itself is not a solvent, its early application in NMR would have been as a deuterated standard or as a building block for more complex deuterated molecules under investigation.

A key early use of deuterium in ¹H NMR was to identify exchangeable protons, such as those in alcohols and amines. The addition of a few drops of deuterium oxide (D₂O) to a sample would lead to the disappearance of the -OH or -NH peak due to proton-deuterium exchange, a simple yet powerful diagnostic tool.[1]

Elucidation of Reaction Mechanisms via the Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reaction when a C-H bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provided early physical organic chemists with a powerful tool to probe reaction mechanisms.[4][5] For a molecule like tetramethylene bromide-d8, a primary KIE would be observed in reactions where a C-D bond is cleaved in the slowest step, such as in certain elimination reactions.[6]

Table 1: Representative Kinetic Isotope Effect Data for an E2 Elimination Reaction

ReactantRate Constant (k) at 25°C (s⁻¹)Kinetic Isotope Effect (kH/kD)
1,4-Dibromobutane1.0 x 10⁻⁵6.7
This compound1.5 x 10⁻⁶

Note: The data presented here is representative and intended for illustrative purposes, reflecting typical KIE values for E2 reactions.[6]

This protocol describes a representative experiment to determine the kinetic isotope effect for the elimination of HBr (or DBr) from 1,4-dibromobutane and its deuterated analog.

  • Reaction Setup:

    • Two separate reaction vessels are prepared, each containing a solution of a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol).

    • To one vessel, a known concentration of 1,4-dibromobutane is added.

    • To the second vessel, an equimolar concentration of this compound is added.

    • Both reactions are maintained at a constant temperature (e.g., 25°C).

  • Monitoring the Reaction:

    • Aliquots are withdrawn from each reaction mixture at regular time intervals.

    • The concentration of the reactant or product is determined using a suitable analytical technique of the era, such as gas chromatography (GC).

  • Data Analysis:

    • The rate constant (k) for each reaction is determined by plotting the concentration of the reactant versus time.

    • The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD).

A significant KIE (typically > 2) would provide strong evidence for a mechanism where the C-H (or C-D) bond is broken in the rate-determining step, consistent with an E2 mechanism.[6]

E2_Mechanism_KIE cluster_transition_state Rate-Determining Transition State Base Base TS [Base---D---C---C---Br]‡ Base->TS Alkyl_Halide R-CH2-CD2-Br Alkyl_Halide->TS Alkene R-CH=CDH TS->Alkene Conjugate_Acid Base-D+ TS->Conjugate_Acid Halide_Ion Br- TS->Halide_Ion

Caption: Generalized E2 elimination pathway highlighting the rate-determining step involving C-D bond cleavage.

Internal Standard for Quantitative Mass Spectrometry

The advent of gas chromatography-mass spectrometry (GC-MS) revolutionized the quantitative analysis of organic compounds. Deuterated molecules, being chemically almost identical to their non-deuterated counterparts but having a different mass, quickly became the gold standard for internal standards.[7] Tetramethylene bromide-d8 would have been an excellent internal standard for the quantitative analysis of 1,4-dibromobutane in various matrices.

Table 2: Mass Spectrometric Data for 1,4-Dibromobutane and its d8-Analog

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
1,4-Dibromobutane215.91135/137, 214/216/218
This compound223.96143/145, 222/224/226

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

This protocol outlines a representative procedure for the quantification of 1,4-dibromobutane in a sample using this compound as an internal standard.

  • Sample Preparation:

    • A known amount of the sample containing 1,4-dibromobutane is taken.

    • A precise amount of a standard solution of this compound is added to the sample.

    • The sample is then extracted with a suitable organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • The extracted sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • The GC separates the components of the mixture, and the MS detects and quantifies the ions.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

  • Quantification:

    • The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

    • This ratio is then compared to a calibration curve prepared using known concentrations of the analyte and a constant concentration of the internal standard.

GCMS_Workflow Sample Sample Add_IS Add Deuterated Internal Standard (Tetramethylene Bromide-d8) Sample->Add_IS Extraction Extraction Add_IS->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis (Peak Area Ratio) GC_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: A typical workflow for quantitative analysis using a deuterated internal standard with GC-MS.

Synthesis of Tetramethylene Bromide-d8

Early methods for the synthesis of deuterated alkanes often involved the dehalogenation of alkyl halides in the presence of a deuterium source.[4] A plausible early synthetic route to tetramethylene bromide-d8 would involve the reduction of a suitable precursor with a deuterated reducing agent. A more direct, albeit likely later, approach would be the ring-opening of deuterated tetrahydrofuran (THF-d8).

Conclusion

While the specific historical debut of tetramethylene bromide-d8 in scientific literature may be difficult to pinpoint, its early applications are clear when viewed through the lens of the broader development of isotopic labeling. As a simple, fully deuterated alkyl dihalide, it would have served as an invaluable tool in the foundational studies of reaction mechanisms through the kinetic isotope effect and as a crucial internal standard for enhancing the accuracy and reliability of the then-emerging technique of quantitative mass spectrometry. The principles and protocols outlined in this guide represent the cornerstone of how such deuterated molecules propelled scientific understanding and continue to be fundamental in modern research and development.

References

Methodological & Application

Application Notes and Protocols: Utilizing 1,4-Dibromobutane-d8 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and environmental sectors. The accuracy and precision of these measurements can be significantly influenced by various factors, including sample matrix effects, extraction efficiency, and instrumental variability.[1][2] To mitigate these sources of error, the use of an internal standard (IS) is a widely adopted and robust strategy.[2]

Deuterated stable isotope-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry-based methods.[3] These compounds are chemically almost identical to their non-labeled counterparts (analytes), meaning they co-elute during chromatography and exhibit similar ionization and fragmentation behavior in the mass spectrometer. This near-identical chemical behavior allows the deuterated internal standard to effectively compensate for variations throughout the analytical process, from sample preparation to detection.[3]

1,4-Dibromobutane-d8 is the deuterated analog of 1,4-dibromobutane, a compound relevant as a potential genotoxic impurity (GTI) or as a reagent in chemical synthesis. Its use as an internal standard is particularly valuable for the quantification of volatile and semi-volatile bromoalkanes and other related compounds in various matrices, including active pharmaceutical ingredients (APIs), environmental samples, and consumer products. This document provides a detailed application note and protocol for the use of this compound as an internal standard in GC-MS.

Principle of Internal Standard Method

The internal standard method involves adding a known and constant amount of the IS (this compound) to all samples, calibration standards, and quality control samples. The quantification is not based on the absolute peak area of the analyte but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples.[2]

The underlying principle is that any loss of analyte during sample preparation or injection, or any fluctuation in the instrument's response, will affect the internal standard to the same extent. By using the peak area ratio, these variations are normalized, leading to more accurate and precise results.

Below is a diagram illustrating the logical workflow of quantitative analysis using an internal standard.

internal_standard_workflow cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Unknown Sample Add_IS_Sample Add known amount of This compound Sample->Add_IS_Sample Cal_Std Calibration Standards Add_IS_Cal Add known amount of This compound Cal_Std->Add_IS_Cal QC Quality Control Samples Add_IS_QC Add known amount of This compound QC->Add_IS_QC GC_MS GC-MS Analysis (SIM Mode) Add_IS_Sample->GC_MS Add_IS_Cal->GC_MS Add_IS_QC->GC_MS Peak_Integration Peak Area Integration (Analyte & IS) GC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve for Calibration Standards Quantification Quantify Analyte in Sample Ratio_Calc->Quantification for Samples & QCs Cal_Curve->Quantification

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Experimental Protocol

This protocol provides an example for the determination of a hypothetical volatile bromoalkane analyte in a drug substance using this compound as an internal standard.

Materials and Reagents
  • Analyte: Volatile Bromoalkane of interest

  • Internal Standard: this compound (CAS: 68375-92-8)

  • Solvent: N,N-Dimethylformamide (DMF), GC grade or equivalent

  • Drug Substance: The matrix in which the analyte is to be quantified

  • Reagents for Standard Preparation: As required for the specific analyte.

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Headspace Autosampler (recommended for volatile analytes)

  • GC Column: DB-1 (100% dimethyl polysiloxane), 30 m x 0.32 mm, 3.0 µm film thickness, or equivalent.

Preparation of Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with DMF. This yields a concentration of approximately 1000 µg/mL.

  • Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with DMF to a suitable working concentration. For example, a 1:100 dilution will result in a 10 µg/mL solution. The optimal concentration will depend on the expected analyte concentration and instrument sensitivity.

  • Analyte Stock Solution: Prepare a stock solution of the analyte in DMF at a concentration of approximately 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a solution of the drug substance in DMF. A constant amount of the IS Working Solution should be added to each calibration standard. For example, prepare a series of 5 calibration standards ranging from 0.1 µg/mL to 10 µg/mL of the analyte, each containing 1 µg/mL of this compound.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

  • Sample Preparation: Accurately weigh a known amount of the drug substance (e.g., 100 mg) into a headspace vial. Add a defined volume of DMF and the IS Working Solution to achieve a final concentration of the internal standard of 1 µg/mL.

GC-MS Parameters

The following parameters are provided as a starting point and may require optimization for specific applications.

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-1, 30 m x 0.32 mm, 3.0 µm
Inlet Temperature 250 °C
Injection Mode Headspace or Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 220 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

Appropriate ions for the analyte and this compound should be selected. The most abundant, characteristic ions are typically chosen for quantification (quantifier ion), while other ions are monitored for confirmation (qualifier ions).

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Analyte (Example)To be determinedTo be determined
This compound14460, 85

Note: The m/z values for this compound are suggested based on its mass shift (+8) from the unlabeled compound and common fragmentation patterns of bromoalkanes. These should be confirmed by acquiring a full scan mass spectrum of the standard.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Table 1: Example Calibration Data

Analyte Conc. (µg/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
0.115,234150,1230.101
0.576,123151,5670.502
1.0152,456150,9871.010
5.0755,890149,8765.044
10.01,510,234150,54310.032
Linear Regression y = 1.002x + 0.001 R² = 0.9998
Method Validation Parameters

A robust analytical method requires validation to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

Parameter Acceptance Criteria Example Result
Linearity (R²) ≥ 0.9950.9998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.15 µg/mL
Specificity No interference at the retention time of the analyte and ISPass

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the measured signals and the final calculated concentration, highlighting the role of the internal standard in correcting for potential variations.

quantification_logic cluster_measurement Instrument Measurement cluster_correction Correction for Variability cluster_calculation Calculation Analyte_Signal Analyte Peak Area (A_analyte) Ratio Peak Area Ratio (R = A_analyte / A_is) Analyte_Signal->Ratio IS_Signal IS Peak Area (A_is) IS_Signal->Ratio Variability Analytical Variability (Injection Volume, Detector Response, etc.) Variability->Analyte_Signal Variability->IS_Signal Cal_Curve Calibration Curve (R = m * C_analyte + c) Ratio->Cal_Curve Final_Conc Final Analyte Concentration (C_analyte) Cal_Curve->Final_Conc

Caption: Logical diagram of quantitative calculation using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of volatile bromoalkanes and related compounds by GC-MS. Its chemical similarity to potential analytes in this class ensures effective compensation for analytical variability, leading to improved accuracy and precision. The detailed protocol and validation framework presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for applications such as the monitoring of genotoxic impurities and other trace-level analyses. As with any analytical method, optimization and validation are crucial to ensure performance for the specific analyte and matrix of interest.

References

Protocol for Quantitative NMR using 1,4-Dibromobutane-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds.[1][2] Its accuracy and reliability are significantly enhanced by the use of a suitable internal standard.[1][3] This document provides a detailed protocol for the use of 1,4-Dibromobutane-d8 as an internal standard in ¹H qNMR for the quantitative analysis of organic molecules, particularly in the context of pharmaceutical and drug development applications.[4][5][6]

This compound is a suitable internal standard for ¹H qNMR due to its chemical stability, solubility in common deuterated solvents, and a simple ¹H NMR spectrum that is unlikely to overlap with analyte signals.[7][8] The deuteration of the butyl chain eliminates proton signals that could interfere with the analyte's spectrum.

Key Principles of qNMR

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][9] By comparing the integral of a known amount of an internal standard to the integral of an analyte, the precise quantity of the analyte can be determined.[10]

Advantages of Using this compound

  • Simplified Spectrum: As a deuterated standard, it provides a clean baseline in the aliphatic region of the ¹H NMR spectrum.

  • Chemical Inertness: It is chemically stable and unlikely to react with a wide range of analytes or solvents.[4]

  • Solubility: It exhibits good solubility in many common deuterated solvents used for NMR analysis.[3]

Experimental Protocol

A systematic approach is crucial for obtaining accurate and reproducible qNMR results.[9] The overall workflow can be broken down into four main stages: method planning, sample preparation, data acquisition, and data processing.[9]

Materials and Equipment
Reagents and Materials Equipment
This compound (high purity, ≥98 atom % D)High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Analyte of interestAnalytical balance (4-5 decimal places)
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD)Volumetric flasks and pipettes (Class A)
NMR tubes (high precision)Vortex mixer and/or sonicator
Sample Preparation

Accurate sample preparation is critical for reliable quantification.[11]

  • Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial using an analytical balance. The molar ratio of the internal standard to the analyte should ideally be around 1:1 to ensure comparable signal intensities.

  • Dissolution: Add a precise volume of the chosen deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer: Carefully transfer the solution to a high-precision NMR tube.

Workflow for qNMR Sample Preparation

G Workflow for qNMR Sample Preparation A Accurately weigh analyte and this compound B Dissolve in a precise volume of deuterated solvent A->B C Ensure complete dissolution (vortex/sonicate if needed) B->C D Transfer solution to a high-precision NMR tube C->D

Caption: A step-by-step workflow for the preparation of a qNMR sample.

NMR Data Acquisition

Optimal spectrometer parameters are essential for acquiring high-quality quantitative data.[1]

Parameter Recommended Setting Rationale
Pulse Angle 90°To ensure maximum signal intensity for all nuclei.[1]
Relaxation Delay (d1) ≥ 5 x T₁ of the slowest relaxing signal (analyte or standard)To allow for complete relaxation of all nuclei between scans, which is critical for accurate integration.[1] T₁ values can be determined using an inversion-recovery experiment.
Number of Scans (ns) Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.A high S/N is necessary for accurate and reproducible integration.[10]
Acquisition Time (aq) ≥ 3 secondsTo ensure high digital resolution.
Temperature Constant and regulatedTo minimize variations in chemical shifts and signal intensities.[1]
Data Processing and Analysis

Careful and consistent data processing is necessary for accurate integration.[1]

  • Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz before Fourier transformation.[1]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[1]

  • Baseline Correction: Apply an automatic baseline correction and visually inspect for accuracy.[1]

  • Integration: Manually integrate the selected non-overlapping signals of the analyte and the residual proton signal of this compound. The integration regions should be consistent across all spectra.

  • Calculation: The purity or concentration of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the substance

    • analyte = Analyte of interest

    • IS = Internal Standard (this compound)

qNMR Data Analysis Workflow

G qNMR Data Analysis Workflow A Fourier Transform (with line broadening) B Manual Phasing A->B C Baseline Correction B->C D Manual Integration of Analyte and IS Signals C->D E Calculation of Purity or Concentration D->E

Caption: A flowchart illustrating the key steps in processing and analyzing qNMR data.

Quantitative Data Summary

The following table provides a hypothetical example of the data that would be collected and calculated in a qNMR experiment using this compound to determine the purity of an active pharmaceutical ingredient (API).

Parameter Analyte (API) Internal Standard (this compound)
Weight (mg) 10.55.2
Molar Mass ( g/mol ) 350.4223.96
Purity (%) To be determined99.5
¹H NMR Signal (ppm) 7.8 (doublet)Residual signal if present
Number of Protons (N) 1(Depends on residual signal)
Integral (I) 5.321.00
Calculated Purity (%) 98.7-

Note: In practice, the residual proton signal of a highly deuterated standard may be very small. If no suitable residual signal is present in the standard, a non-deuterated internal standard with non-overlapping peaks would be an alternative.

Applications in Drug Development

qNMR with a suitable internal standard like this compound has numerous applications in the pharmaceutical industry:[5][6]

  • Purity Assessment: Determination of the absolute purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials.[1]

  • Quantification of Impurities: Measuring the concentration of known impurities in drug substances.[4]

  • Assay of Formulations: Determining the concentration of an active ingredient in a pharmaceutical formulation.[1]

  • Metabolomics: Quantifying the concentration of specific metabolites in biological extracts.[12]

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for quantitative analysis by ¹H NMR. By following a well-defined protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality quantitative data essential for various stages of research and drug development. The chemical inertness and simplified spectral properties of this deuterated standard make it a valuable tool for quantitative NMR applications.

References

Application Notes and Protocols for the Derivatization of Dithiol Compounds using 1,4-Dibromobutane and Quantification by Mass Spectrometry with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantitative analysis of low molecular weight thiol-containing compounds in biological matrices is of significant interest in various fields, including clinical diagnostics, toxicology, and pharmaceutical research. Thiols, particularly dithiols, can be challenging to analyze by liquid chromatography-mass spectrometry (LC-MS) due to their polarity, potential for oxidation, and poor ionization efficiency. Chemical derivatization is a strategy employed to overcome these challenges by improving the chromatographic retention and enhancing the mass spectrometric response of the target analytes.[1][2][3][4]

This application note describes a novel method for the quantitative analysis of dithiol compounds through derivatization with 1,4-dibromobutane. This reagent reacts with the two thiol groups of a dithiol to form a stable seven-membered heterocyclic ring, which is less polar and more amenable to reversed-phase chromatography. For accurate and precise quantification, a stable isotope-labeled internal standard, 1,4-dibromobutane-d8, is proposed to be used in a parallel derivatization reaction or as an internal standard for a deuterated analyte.[5][6] This approach allows for the correction of variability during sample preparation and analysis.[5][7]

Principle of the Method

The method is based on the alkylation of two thiol groups on a target analyte by 1,4-dibromobutane in a basic aqueous environment. The reaction forms a stable thioether linkage, resulting in a cyclized derivative with improved chromatographic and mass spectrometric properties. A known amount of a deuterated analogue of the target dithiol is added to the sample prior to extraction and derivatization. This internal standard undergoes the same chemical modifications and experiences the same matrix effects as the endogenous analyte. Quantification is achieved by comparing the peak area ratio of the derivatized analyte to its deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • Analyte: A model dithiol compound (e.g., dithiothreitol - DTT)

  • Derivatization Reagent: 1,4-Dibromobutane (CAS 110-52-1)

  • Internal Standard: this compound (CAS 68375-92-8)[8] or a deuterated version of the dithiol analyte.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Buffers: Ammonium bicarbonate, Formic acid

  • Sample Matrix: Human plasma (or other relevant biological fluid)

Preparation of Stock Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the dithiol analyte in 10 mL of water.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the deuterated dithiol analyte in 10 mL of water.

  • 1,4-Dibromobutane Derivatization Reagent (10 mg/mL): Dissolve 100 mg of 1,4-dibromobutane in 10 mL of acetonitrile.

  • Working Standard and Internal Standard Solutions: Prepare working solutions by serial dilution of the stock solutions with water to create a calibration curve and quality control (QC) samples.

Sample Preparation and Derivatization Protocol
  • Sample Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants and store at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution. Add 400 µL of ice-cold methanol to precipitate proteins.

  • Centrifugation: Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of 100 mM ammonium bicarbonate buffer (pH ~8.5) to the supernatant.

    • Add 20 µL of the 1,4-dibromobutane derivatization reagent.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Reaction Quenching: After incubation, cool the samples to room temperature and add 10 µL of 1% formic acid to stop the reaction.

  • Final Preparation for LC-MS/MS: Centrifuge the samples at 14,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the derivatized analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for the derivatized analyte and its deuterated internal standard.

Data Presentation

The following tables represent expected quantitative data from the validation of this method.

Table 1: Calibration Curve for Derivatized Dithiothreitol (DTT)

Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100151,20050,3003.006
500755,00050,10015.070
10001,520,00050,40030.159
Linearity (R²) 0.9995

Table 2: Accuracy and Precision of Quality Control (QC) Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (CV %)
Low32.9197.04.5
Medium8082.4103.03.2
High800789.698.72.8

Visualizations

cluster_product Product cluster_reaction_conditions Reaction Conditions Dithiol R-(SH)₂ (Dithiol Analyte) Derivative Cyclic Thioether Derivative Dithiol->Derivative Dibromobutane Br-(CH₂)₄-Br (1,4-Dibromobutane) Dibromobutane->Derivative Conditions Aqueous Base (e.g., NH₄HCO₃) Heat (e.g., 60°C)

Caption: Chemical derivatization of a dithiol with 1,4-dibromobutane.

start Plasma Sample Collection add_is Addition of Deuterated Internal Standard start->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Supernatant Transfer centrifuge1->supernatant derivatize Derivatization with 1,4-Dibromobutane supernatant->derivatize quench Reaction Quenching (Formic Acid) derivatize->quench centrifuge2 Final Centrifugation quench->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms data Data Processing and Quantification lcms->data Analyte Analyte Analyte_Signal Analyte Signal (Area_A) Analyte->Analyte_Signal IS Internal Standard (Deuterated) IS_Signal IS Signal (Area_IS) IS->IS_Signal Ratio Peak Area Ratio (Area_A / Area_IS) Analyte_Signal->Ratio IS_Signal->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Analyte Concentration CalCurve->Concentration

References

Application Notes and Protocols: Utilizing 1,4-Dibromobutane-d8 in Metabolic Profiling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key component of metabolomics, offers a comprehensive snapshot of the small-molecule metabolites within a biological system. This powerful technique is increasingly integral to drug discovery and development, providing critical insights into drug efficacy, toxicity, and mechanisms of action. The accuracy and reliability of quantitative metabolomics studies heavily depend on the use of appropriate internal standards. 1,4-Dibromobutane-d8, a deuterated analog of 1,4-dibromobutane, serves as an excellent internal standard for mass spectrometry-based metabolic profiling. Its chemical similarity to the non-labeled counterpart ensures comparable extraction efficiency and ionization response, while its mass shift allows for clear differentiation, enabling precise quantification of target analytes.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic profiling studies, with a focus on its application as an internal standard and as a tracer to investigate the metabolic fate of 1,4-dibromobutane.

Application 1: this compound as an Internal Standard for Quantitative Metabolomics

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry.[1][2][3] They are added to biological samples at a known concentration at the beginning of the sample preparation process and co-elute with the analyte of interest, correcting for variations in sample extraction, derivatization, injection volume, and instrument response.

Experimental Workflow: Targeted Metabolomics using LC-MS/MS

The following diagram illustrates a typical workflow for a targeted metabolomics experiment using this compound as an internal standard for the quantification of a hypothetical target analyte in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Spike with This compound (Internal Standard) plasma->add_is protein_precip Protein Precipitation (e.g., with cold acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Dry Down under Nitrogen supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection Inject onto LC-MS/MS System reconstitute->lc_injection chrom_sep Chromatographic Separation (e.g., C18 column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration (Analyte and IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Figure 1: Experimental workflow for targeted metabolomics.
Quantitative Data Presentation

While specific quantitative data for a study using this compound is not publicly available, the following table represents a hypothetical dataset from a targeted LC-MS/MS analysis of a xenobiotic ("Analyte X") and its metabolite in plasma samples from a pharmacokinetic study. This illustrates how data would be presented when using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving the high precision and accuracy required for such studies.[3]

Table 1: Hypothetical Plasma Concentrations of Analyte X and its Metabolite

Time Point (hours)Analyte X Concentration (ng/mL)Metabolite Y Concentration (ng/mL)
0 (Pre-dose)< 0.1< 0.1
0.5152.312.8
1289.745.6
2412.5110.2
4350.1256.9
8189.4315.7
1275.6220.4
2410.285.1

Disclaimer: This table presents hypothetical data for illustrative purposes, as specific quantitative results from a study using this compound as an internal standard are not publicly available.

Experimental Protocol: Targeted LC-MS/MS Analysis of Plasma Samples

This protocol is adapted from established methods for targeted metabolomics of plasma.[4][5][6]

1. Materials and Reagents:

  • Human plasma (or other biological matrix)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike the sample with 10 µL of a 1 µg/mL solution of this compound in methanol.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM transitions for the analyte, its metabolites, and this compound would need to be optimized.

4. Data Analysis:

  • Integrate the peak areas for the analyte, its metabolites, and this compound.

  • Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Quantify the concentration of each analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Application 2: Tracing the Metabolic Fate of 1,4-Dibromobutane

1,4-Dibromobutane, as a haloalkane, is expected to undergo metabolism primarily through conjugation with glutathione (GSH), a critical pathway for the detoxification of xenobiotics.[5][7][8] This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway. Due to the bifunctional nature of 1,4-dibromobutane, intramolecular cyclization can also occur.[8]

Proposed Metabolic Pathway of 1,4-Dibromobutane

The following diagram outlines the proposed metabolic pathway of 1,4-dibromobutane, primarily involving glutathione conjugation.

G cluster_phase1 Phase II Conjugation cluster_mercapturate Mercapturic Acid Pathway dibromobutane 1,4-Dibromobutane gsh_conjugate S-(4-bromobutyl)glutathione dibromobutane->gsh_conjugate GST sulfonium S-Glutathionyl-tetrahydrothiophenium gsh_conjugate->sulfonium Intramolecular Cyclization cysgly_conjugate S-(4-bromobutyl)cysteinylglycine gsh_conjugate->cysgly_conjugate γ-Glutamyl- transferase excretion Excretion sulfonium->excretion cys_conjugate S-(4-bromobutyl)cysteine cysgly_conjugate->cys_conjugate Dipeptidase mercapturate N-acetyl-S-(4-bromobutyl)cysteine (Mercapturic Acid) cys_conjugate->mercapturate N-Acetyltransferase mercapturate->excretion

Figure 2: Proposed metabolic pathway of 1,4-dibromobutane.
Experimental Protocol: In Vitro Metabolism of 1,4-Dibromobutane using Liver S9 Fraction

This protocol is designed to investigate the in vitro metabolism of 1,4-dibromobutane using liver S9 fractions, which contain both microsomal and cytosolic enzymes, including GSTs.[9]

1. Materials and Reagents:

  • 1,4-Dibromobutane

  • This compound (for use as a tracer or internal standard for quantification)

  • Rat or human liver S9 fraction

  • Glutathione (GSH)

  • NADPH regenerating system (optional, to assess oxidative metabolism)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a master mix containing potassium phosphate buffer, GSH, and the NADPH regenerating system (if used).

  • Pre-warm the master mix and liver S9 fraction to 37°C.

  • Initiate the reaction by adding 1,4-dibromobutane (or this compound) to the pre-warmed mixture. The final concentration of the substrate should be in the low micromolar range.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis for Metabolite Identification:

  • Liquid Chromatography: Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA to improve the retention and peak shape of the polar glutathione conjugates.

  • Mass Spectrometry:

    • Perform a full scan analysis to identify potential metabolites.

    • Use product ion scanning (MS/MS) on the potential parent ions of the metabolites to obtain fragmentation patterns for structural elucidation. The characteristic fragmentation of glutathione conjugates can aid in their identification.

Hypothetical Quantitative Data for In Vitro Metabolism

The following table presents hypothetical quantitative data from an in vitro metabolism study of 1,4-dibromobutane, demonstrating the formation of its glutathione conjugate over time.

Table 2: Hypothetical Time-Course of 1,4-Dibromobutane Metabolism

Incubation Time (minutes)1,4-Dibromobutane Remaining (%)S-(4-bromobutyl)glutathione Formation (pmol/mg protein)
01000
157815.2
305532.8
602858.9
120885.4

Disclaimer: This table presents hypothetical data for illustrative purposes.

Conclusion

This compound is a valuable tool in metabolic profiling studies, serving as a reliable internal standard for accurate quantification of xenobiotics and their metabolites. Its use significantly improves the precision and reproducibility of LC-MS and GC-MS-based methods. Furthermore, as a stable isotope-labeled tracer, it can be employed to elucidate the metabolic fate of 1,4-dibromobutane, which is anticipated to proceed primarily through the glutathione conjugation pathway. The protocols and workflows presented here provide a framework for researchers to effectively incorporate this compound into their metabolomics studies, contributing to a deeper understanding of drug metabolism and toxicology.

References

Application Notes and Protocols for Pharmacokinetic Research Using a Deuterated Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Pharmacokinetic Research Methods with a 1,4-Dibromobutane-d8 Analog as Tracer

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate determination of a drug's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to the drug development process. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for quantitative bioanalysis due to its high sensitivity and selectivity.[1][2] A cornerstone of robust and reliable LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][3]

This document outlines the application and protocols for using a deuterated tracer, exemplified by a hypothetical analyte "DrugX" and its deuterated internal standard "DrugX-d8," in pharmacokinetic research. While this compound is a commercially available deuterated compound, it is more commonly used as a building block for synthesizing such SIL-IS or as a structural analog. The principles and protocols described herein are broadly applicable to deuterated tracers in pharmacokinetic analysis.

Principle of Stable Isotope-Labeled Internal Standards

A SIL-IS is a version of the analyte where one or more atoms are replaced with their stable heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[1][4] The ideal internal standard has chemical and physical properties nearly identical to the analyte. Consequently, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][4]

By adding a known quantity of the SIL-IS to all samples, including calibration standards and quality controls, it serves as a reference to correct for variability in:

  • Sample extraction and recovery[4]

  • Injection volume[2]

  • Matrix effects (ion suppression or enhancement)[4]

  • Instrumental drift[2]

The quantification is based on the ratio of the analyte's response to the internal standard's response, which significantly improves the accuracy and precision of the results.[4][5]

Experimental Protocols

This section provides a detailed methodology for a pharmacokinetic study of a hypothetical drug, "DrugX," using its deuterated internal standard, "DrugX-d8."

Materials and Reagents
  • Analyte: DrugX

  • Internal Standard: DrugX-d8 (a stable isotope-labeled analog of DrugX)

  • Biological Matrix: Human plasma (or other relevant biological fluid)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Additives: Formic acid (or other appropriate modifier)

  • Equipment:

    • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6495 Triple Quadrupole MS)[6]

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Calibrated pipettes

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of DrugX and DrugX-d8.

    • Dissolve each in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store at -20°C.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the DrugX primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards at various concentrations.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the DrugX-d8 primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 50 ng/mL. This concentration should be consistent across all samples.[7]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting drugs from plasma samples.[6][8]

  • Pipette 100 µL of the plasma sample (unknown, calibration standard, or quality control) into a microcentrifuge tube.

  • Add 20 µL of the DrugX-d8 internal standard working solution (50 ng/mL) to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DrugX: Determine the precursor ion (parent mass) and a suitable product ion (fragment mass).

      • DrugX-d8: Determine the precursor ion and a corresponding product ion. The mass shift should reflect the number of deuterium atoms.

    • Optimize MS parameters such as collision energy and fragmentor voltage for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both the DrugX and DrugX-d8 MRM transitions.

  • Calculate the peak area ratio (DrugX peak area / DrugX-d8 peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression with a weighting factor (e.g., 1/x²).

  • Determine the concentration of DrugX in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Data Presentation

Quantitative data from bioanalytical method validation and pharmacokinetic analysis should be presented in clear, structured tables.

Table 1: Representative Calibration Curve Data for DrugX in Human Plasma

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1.05,2341,050,0000.00501.0100.0
2.513,0851,050,0000.01252.5100.0
5.026,1701,050,0000.02495.099.6
10.052,3401,050,0000.04989.999.0
25.0130,8501,050,0000.124624.899.2
50.0261,7001,050,0000.249249.599.0
100.0523,4001,050,0000.498599.199.1
200.01,046,8001,050,0000.9969198.299.1

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay (n=5) Mean Conc. (ng/mL)CV (%)Accuracy (%)Inter-Assay (n=15) Mean Conc. (ng/mL)CV (%)Accuracy (%)
LLOQ1.01.04.5100.01.06.8100.0
Low3.03.03.2100.03.04.1100.0
Mid30.030.22.5100.730.13.5100.3
High150.0150.81.8100.5150.52.9100.3

Acceptance Criteria: For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[1]

Table 3: Hypothetical Pharmacokinetic Parameters of DrugX Following a Single Oral Dose

ParameterUnitMean (± SD)
Cmaxng/mL185.4 (± 45.2)
Tmaxh2.5 (± 0.8)
AUC(0-t)ng·h/mL1250.6 (± 310.5)
AUC(0-∞)ng·h/mL1310.2 (± 325.1)
h8.2 (± 2.1)

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate workflows and logical relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (DrugX-d8) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject Sample p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (MRM Detection) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Calculate PK Parameters d3->d4 G A Method Validation B Selectivity & Specificity A->B C Accuracy & Precision A->C D Calibration Curve (Linearity & Range) A->D E Matrix Effect A->E F Recovery A->F G Stability A->G H Validated Method for Pharmacokinetic Study B->H C->H D->H E->H F->H G->H

References

Standard Operating Procedure for Alkylation with 1,4-Dibromobutane-d8: Synthesis of Deuterated N-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the synthesis of deuterated N-substituted pyrrolidines via cycloalkylation of primary amines with 1,4-Dibromobutane-d8. This method is crucial for introducing a stable isotopic label into the pyrrolidine ring, a common scaffold in many pharmaceutical compounds. The deuterated products are valuable tools in metabolic studies (ADME), as internal standards for mass spectrometry-based quantification, and for potentially improving the pharmacokinetic profiles of drug candidates.

Introduction

The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active molecules and approved drugs. The ability to introduce deuterium atoms into this scaffold provides a powerful tool for drug discovery and development. Alkylation of primary amines with 1,4-Dibromobutane is a classical and effective method for the construction of the N-substituted pyrrolidine core. By employing this compound, a perdeuterated four-carbon building block, a stable isotopic label is incorporated into the pyrrolidine ring system. This application note details a general protocol for this transformation, covering the necessary reagents, equipment, safety precautions, and reaction workup.

Safety Precautions

Hazard Analysis: this compound is a hazardous chemical. It is crucial to consult the Safety Data Sheet (SDS) before handling.[1]

  • This compound: Toxic if swallowed, causes skin irritation, and may cause serious eye damage.[1]

  • Primary Amines: Many primary amines are corrosive, flammable, and toxic. Specific SDS for each amine must be reviewed.

  • Solvents (e.g., Acetonitrile, DMF): Flammable and toxic. Work in a well-ventilated fume hood.

  • Bases (e.g., Potassium Carbonate): Irritant. Avoid inhalation of dust.

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat.

  • Chemical splash goggles and a face shield are mandatory.

  • Wear chemically resistant gloves (nitrile or neoprene).

  • Use a properly functioning chemical fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and use in synthesis.

PropertyValueReference
Molecular Formula C₄D₈Br₂[2]
Molecular Weight 223.96 g/mol
Appearance Colorless to light yellow liquid
Density 1.942 g/mL at 25 °C
Boiling Point 63-65 °C at 6 mmHg
Melting Point -20 °C
Isotopic Purity Typically ≥98 atom % D
CAS Number 68375-92-8

Experimental Protocol: Synthesis of N-Benzylpyrrolidine-d8

This protocol describes the synthesis of N-benzylpyrrolidine-d8 as a representative example of the cycloalkylation of a primary amine with this compound.

4.1. Materials and Equipment:

  • This compound (MW: 223.96 g/mol )

  • Benzylamine (MW: 107.15 g/mol )

  • Anhydrous Potassium Carbonate (K₂CO₃) (MW: 138.21 g/mol )

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

4.2. Reaction Setup:

experimental_setup reagents Reagents: - Benzylamine - this compound - K2CO3 - Acetonitrile flask Round-bottom Flask with Magnetic Stirrer reagents->flask Add reflux Reflux Condenser flask->reflux Attach heating Heating Mantle / Oil Bath reflux->heating Heat to Reflux workup Aqueous Workup & Extraction heating->workup After Reaction Completion purification Column Chromatography workup->purification Purify product N-Benzylpyrrolidine-d8 purification->product

Caption: General workflow for the synthesis of N-substituted pyrrolidines-d8.

4.3. Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask.

  • Add benzylamine (1.0 equivalent) to the suspension.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C for acetonitrile) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-benzylpyrrolidine-d8.

Data Presentation: Substrate Scope and Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the cycloalkylation of various primary amines with this compound. Please note that these are representative examples based on analogous non-deuterated reactions, and optimization may be required for specific substrates.

EntryPrimary AmineBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃CH₃CN8212-1885-95
2AnilineK₂CO₃DMF1002470-80
3p-MethoxybenzylamineK₂CO₃CH₃CN8212-1688-96
4n-ButylamineK₂CO₃CH₃CN8218-2480-90
5CyclohexylamineNa₂CO₃DMF10024-3675-85

Logical Relationship of the Reaction

The synthesis of N-substituted pyrrolidines-d8 from primary amines and this compound proceeds via a two-step nucleophilic substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R-NH₂ Intermediate R-NH₂⁺-(CD₂)₄-Br Amine->Intermediate SN2 Attack (Step 1) Dibromo Br-(CD₂)₄-Br Dibromo->Intermediate Pyrrolidine R-N-(CD₂)₄ Intermediate->Pyrrolidine Intramolecular SN2 Cyclization (Step 2)

Caption: Mechanism of deuterated pyrrolidine formation.

Mechanism Description:

  • Initial Alkylation: The primary amine acts as a nucleophile and attacks one of the electrophilic carbon atoms of this compound, displacing a bromide ion in an Sₙ2 reaction. This forms a deuterated ω-bromoalkylammonium salt intermediate.

  • Intramolecular Cyclization: In the presence of a base, the ammonium salt is deprotonated, and the resulting secondary amine undergoes a rapid intramolecular Sₙ2 reaction, attacking the terminal carbon bearing the second bromine atom. This cyclization step forms the deuterated pyrrolidine ring and releases the second bromide ion.

Conclusion

This application note provides a comprehensive and detailed standard operating procedure for the alkylation of primary amines with this compound to synthesize N-substituted deuterated pyrrolidines. The protocol emphasizes safety, provides key physicochemical data, outlines a step-by-step experimental procedure, and presents expected outcomes for various substrates. This methodology offers a reliable and efficient route for the incorporation of a deuterated pyrrolidine moiety, which is of significant interest to researchers in medicinal chemistry and drug development for applications in metabolic studies and as internal standards.

References

Application Notes and Protocols for 1,4-Dibromobutane-d8 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,4-Dibromobutane-d8, a deuterated analog of 1,4-dibromobutane, serves as a critical internal standard in quantitative analytical methodologies, particularly for the therapeutic drug monitoring (TDM) of the alkylating agent busulfan. Busulfan is utilized in conditioning regimens for hematopoietic stem cell transplantation (HSCT), and its narrow therapeutic window necessitates precise dose adjustments to mitigate toxicity and ensure efficacy. The use of a deuterated internal standard like this compound (often referred to as busulfan-d8 in this context) is paramount for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated counterpart allows for the correction of variations in sample preparation and matrix effects, leading to robust and reliable results.

These application notes provide detailed protocols for the preparation of plasma samples for the analysis of busulfan using this compound as an internal standard, followed by LC-MS/MS analysis.

Application: Therapeutic Drug Monitoring of Busulfan in Human Plasma

The primary application of this compound is as an internal standard for the quantification of busulfan in patient plasma samples. This allows for personalized dose adjustments to optimize treatment outcomes.

Experimental Protocols

Two common and effective sample preparation techniques employing this compound as an internal standard are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation

This is a rapid and straightforward method for removing proteins from plasma samples.

  • Materials:

    • Blank human plasma

    • Busulfan reference standard

    • This compound (Busulfan-d8) internal standard

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid

    • Ammonium acetate

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Preparation of Stock and Working Solutions:

      • Prepare individual stock solutions of busulfan and this compound in ACN or MeOH (e.g., 500 mg/L)[1].

      • Prepare a working internal standard solution by diluting the this compound stock solution with ACN or MeOH to a final concentration (e.g., 0.1 mg/L or 100 µg/mL)[1][2].

    • Sample Spiking:

      • To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 100 µL of the internal standard working solution[1]. For a different ratio, 50 µL of plasma can be mixed with 250 µL of the internal standard in methanol[3].

    • Protein Precipitation:

      • Add 600 µL of ACN to the plasma-internal standard mixture[1]. Alternatively, for the 50 µL plasma sample, the protein precipitation is initiated by the addition of the internal standard in methanol[3].

    • Vortexing and Centrifugation:

      • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation[1].

      • Centrifuge the tubes at 10,000 x g for 6 minutes at room temperature to pellet the precipitated proteins[1].

    • Supernatant Transfer and Analysis:

      • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. Inject a small volume (e.g., 2 µL) into the LC-MS/MS system[1]. In some methods, the supernatant is further diluted with water before injection[3].

Protocol 2: Liquid-Liquid Extraction (LLE)

This method can provide a cleaner extract compared to protein precipitation.

  • Materials:

    • Same as Protocol 1, with the addition of ethyl acetate.

  • Procedure:

    • Preparation of Stock and Working Solutions:

      • Prepare stock and working solutions as described in Protocol 1.

    • Sample Spiking and Extraction:

      • To a known volume of plasma, add the internal standard.

      • Add ethyl acetate to the sample, vortex thoroughly, and centrifuge to separate the aqueous and organic layers.

    • Evaporation and Reconstitution:

      • Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the dried extract in a suitable solvent (e.g., a mixture of mobile phase components) before injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated methods for busulfan analysis using a deuterated internal standard.

ParameterMethod 1[1]Method 2[3]Method 3[2]Method 4[4]
Internal Standard Busulfan-d8Busulfan-d8Busulfan-d8Busulfan-d8
Sample Volume 100 µL50 µL100 µL100 µL
Extraction Method Protein Precipitation (ACN)Protein Precipitation (MeOH)Protein Precipitation (MeOH)Protein Precipitation (ACN)
Linearity Range 0.03 - 5 mg/L0.025 - 5 µg/mL31 - 2000 ng/mL0.2 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.03 mg/L0.025 µg/mL31 ng/mL0.2 ng/mL
Mean Recovery Not SpecifiedNot SpecifiedNot Specified92.52%
Intra-assay Precision (%CV) < 8%Not SpecifiedNot Specified≤ 15%
Inter-assay Precision (%CV) < 8%Not SpecifiedNot Specified≤ 15%
LC-MS/MS Run Time 1.6 min2.5 min4 min2.0 min

Diagrams

SamplePrep_Workflow cluster_plasma Plasma Sample Preparation Plasma Plasma Sample (100 µL) IS Add Internal Standard (this compound) (100 µL of 0.1 mg/L) Plasma->IS Spiking PP_Solvent Add Protein Precipitation Solvent (600 µL ACN) IS->PP_Solvent Precipitation Vortex Vortex (1 min) PP_Solvent->Vortex Mixing Centrifuge Centrifuge (10,000 x g, 6 min) Vortex->Centrifuge Separation Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Analysis LC-MS/MS Analysis Supernatant->Analysis Injection

Caption: Workflow for plasma sample preparation using protein precipitation.

Analytical_Logic Analyte Busulfan (Analyte) Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Plot against known concentrations Concentration Analyte Concentration CalCurve->Concentration Interpolate unknown sample ratio

References

Application Notes and Protocols: The Role of 1,4-Dibromobutane-d8 in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds are playing an increasingly vital role in pharmaceutical research and development. The substitution of hydrogen with its stable isotope, deuterium, can significantly alter the metabolic fate of a drug, often leading to improved pharmacokinetic profiles, such as increased metabolic stability and reduced formation of toxic metabolites.[1][2][3] 1,4-Dibromobutane-d8, the deuterated analog of 1,4-dibromobutane, is a key building block for introducing a deuterated four-carbon chain into a molecule. This makes it a valuable intermediate in the synthesis of novel deuterated active pharmaceutical ingredients (APIs).

These application notes provide a detailed overview of the utility of this compound in synthesizing pharmaceutical intermediates, with a specific focus on the preparation of a deuterated theophylline analog. Theophylline is a bronchodilator used in the treatment of respiratory diseases.[4][5] The incorporation of a deuterated butyl chain can be a strategic approach to developing new chemical entities with potentially enhanced therapeutic properties.

Applications of this compound

This compound serves several key functions in pharmaceutical development:

  • Synthesis of Deuterated APIs: Its primary role is as a starting material or intermediate for APIs containing a deuterated butyl moiety. The bifunctional nature of this compound allows it to act as an alkylating agent for cyclization reactions or for linking molecular fragments.[5][6]

  • Metabolic Studies: Deuterated compounds are used as tracers to study the metabolic fate of drugs.[7] By incorporating a deuterated chain, researchers can track the breakdown and excretion of a drug molecule.

  • Internal Standards: Due to its distinct mass, this compound and its derivatives can be used as internal standards for quantitative analysis in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Synthesis of a Deuterated Theophylline Analog

This section details the synthesis of 7-(4-bromobutyl-d8)-theophylline, a key intermediate for further elaboration into more complex deuterated APIs. The protocol is adapted from established methods for the alkylation of theophylline using non-deuterated 1,4-dibromobutane.

Reaction Scheme

The overall reaction involves the N-alkylation of theophylline at the 7-position using this compound in the presence of a base.

Synthesis of 7-(4-bromobutyl-d8)-theophylline Theophylline Theophylline Intermediate 7-(4-bromobutyl-d8)-theophylline Theophylline->Intermediate + this compound (K2CO3, DMF) Dibromobutane This compound Dibromobutane->Intermediate

Caption: Synthetic pathway for 7-(4-bromobutyl-d8)-theophylline.

Experimental Protocol

Materials:

  • Theophylline (anhydrous)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of theophylline (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-(4-bromobutyl-d8)-theophylline.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 7-(4-bromobutyl-d8)-theophylline, based on typical yields for analogous non-deuterated reactions.

ParameterValue
Reactants
Theophylline1.0 eq.
This compound1.2 eq.
Potassium Carbonate1.5 eq.
Reaction Conditions
SolventDMF
Temperature80°C
Reaction Time12-16 hours
Product
Product Name7-(4-bromobutyl-d8)-theophylline
Expected Yield75-85%
Purity (by HPLC)>98%
Isotopic Enrichment>98% (from starting material)

Logical Workflow for Utilizing this compound

The following diagram illustrates the general workflow for incorporating this compound into a pharmaceutical development pipeline.

Workflow for this compound in Drug Development cluster_0 Synthesis and Characterization cluster_1 Further Elaboration and Testing Start This compound Synthesis Synthesize Deuterated Intermediate (e.g., 7-(4-bromobutyl-d8)-theophylline) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification API_Synth Synthesis of Deuterated API Purification->API_Synth Intermediate for next step Preclinical In Vitro and In Vivo Preclinical Studies API_Synth->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for drug development using this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of deuterated pharmaceutical intermediates. Its use allows for the strategic incorporation of deuterium into drug candidates, which can lead to improved pharmacokinetic and safety profiles. The provided protocol for the synthesis of a deuterated theophylline analog serves as a representative example of its application in medicinal chemistry and drug development. Researchers and scientists are encouraged to adapt and optimize these methodologies for their specific molecular targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibromobutane-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) to improve the yield of 1,4-Dibromobutane-d8 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the ring-opening of tetrahydrofuran-d8 using a mixture of hydrobromic acid and sulfuric acid, or sodium bromide and sulfuric acid. This method has been shown to produce yields as high as 87.8%.[1]

Q2: What are the primary factors that influence the yield of the reaction?

A2: Several factors can significantly impact the final yield:

  • Concentration of Sulfuric Acid: A high concentration of sulfuric acid is crucial as it facilitates the formation of the intermediate salt, making the reaction proceed more readily. However, excessively high concentrations can lead to undesirable side reactions.[1]

  • Reaction Temperature: Maintaining the optimal reaction temperature is critical. The addition of sulfuric acid should be done at a controlled temperature, typically below 50°C, while the subsequent heating should be maintained between 95-100°C.[1]

  • Reaction Time: The duration of the heating or reflux period plays a vital role. Insufficient reaction time will lead to incomplete conversion of the starting material, while an extended time may promote the formation of byproducts. Some studies on the non-deuterated analogue suggest that a longer reflux time can improve the yield.[2][3]

  • Purity of Reagents: Using freshly distilled tetrahydrofuran-d8 can help minimize side reactions and improve the overall yield.[1]

  • Work-up and Purification: Proper washing and distillation techniques are essential to isolate the pure product and minimize losses during purification.[1][2]

Q3: What are the potential side reactions that can lower the yield?

A3: The primary side reactions include:

  • Carbonization of Tetrahydrofuran-d8: This can occur at high temperatures in the presence of highly concentrated sulfuric acid.[1]

  • Oxidation of Bromide: Concentrated sulfuric acid can oxidize bromide ions to bromine, which is a loss of the brominating agent. This reaction also produces toxic sulfur dioxide gas.[1]

  • Formation of But-1-en-4-ol-d7: Incomplete reaction or elimination reactions can potentially lead to the formation of unsaturated alcohols.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Insufficient concentration of sulfuric acid.- Reaction time is too short.- Incomplete work-up or purification.- Impure starting materials.- Ensure the use of concentrated sulfuric acid and control its addition.- Increase the reflux time. For the non-deuterated analogue, extending the reflux from 3 to 5 hours has been shown to improve the yield.[2][3]- Ensure thorough extraction and careful distillation.- Use freshly distilled tetrahydrofuran-d8.[1]
Dark Brown or Black Reaction Mixture - Carbonization of the starting material due to excessively high sulfuric acid concentration or temperature.- Add sulfuric acid slowly while cooling the reaction mixture to keep the temperature below 50°C.[1]- Ensure the heating bath temperature does not significantly exceed 100°C.[1]
Yellowing of the Product - Presence of dissolved bromine from the oxidation of bromide ions.- Wash the crude product with a 10% sodium bicarbonate solution until the yellow color disappears.[1]
Product is Cloudy After Distillation - Presence of residual water.- Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate) before distillation.[1][4]- If the distillate is cloudy, it can be redissolved in a solvent, dried again, and redistilled.
Formation of a Solid Precipitate During Reaction - Precipitation of sodium sulfate.- This is a normal observation when using sodium bromide and sulfuric acid. Ensure efficient stirring to maintain a homogenous mixture.[1]

Experimental Protocols

High-Yield Synthesis of this compound from Tetrahydrofuran-d8

This protocol is adapted from a method reporting a yield of 87.8%.[1]

Materials:

  • Freshly distilled tetrahydrofuran-d8 (13 ml, 0.16 mol)

  • Sodium bromide (52 g, 0.51 mol)

  • Concentrated sulfuric acid (48 ml, 0.88 mol)

  • Water (50 ml)

  • 10% Sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • In a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, add tetrahydrofuran-d8, sodium bromide, and water.

  • While stirring, slowly add the concentrated sulfuric acid from the dropping funnel. Maintain the temperature of the reaction mixture below 50°C by using an ice bath if necessary. The formation of a yellow precipitate will be observed.

  • After the addition is complete, heat the mixture in an oil bath at 95-100°C with continuous stirring for 2.5-3 hours.

  • Set up the apparatus for steam distillation and distill the product from the reaction mixture.

  • Wash the collected distillate with a 10% sodium bicarbonate solution, followed by washing with water until the aqueous layer is neutral.

  • Dry the organic layer with anhydrous calcium chloride.

  • Perform a final distillation to obtain the pure this compound. The product should be collected at 198-199°C (or 72-74°C at 200Pa).

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Starting MaterialBrominating AgentAcidReaction TimeYieldReference
Tetrahydrofuran-d8Sodium BromideSulfuric Acid2.5-3 hours87.8%[1]
TetrahydrofuranHydrobromic AcidSulfuric Acid3 hours~74%[2]
TetrahydrofuranHydrobromic AcidSulfuric Acid4 hours76%[3]
TetrahydrofuranHydrobromic AcidSulfuric Acid5 hours93%[2]

Visualizations

Synthesis Pathway

Synthesis_Pathway THF_d8 Tetrahydrofuran-d8 Intermediate Protonated THF-d8 THF_d8->Intermediate + H+ (from H2SO4) Open_Chain 4-Bromo-1-butanol-d8 Intermediate->Open_Chain + Br- (from NaBr) Product This compound Open_Chain->Product + HBr

Caption: Synthesis pathway of this compound from Tetrahydrofuran-d8.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Time Was reaction time sufficient (e.g., 3-5 hours)? Start->Check_Reaction_Time Check_Acid_Concentration Was H2SO4 concentration high enough? Check_Reaction_Time->Check_Acid_Concentration Yes Increase_Time Increase reflux time Check_Reaction_Time->Increase_Time No Check_Workup Was work-up performed correctly? Check_Acid_Concentration->Check_Workup Yes Use_Conc_Acid Use concentrated H2SO4 Check_Acid_Concentration->Use_Conc_Acid No Review_Washing_Distillation Review washing and distillation steps Check_Workup->Review_Washing_Distillation No Success Yield Improved Check_Workup->Success Yes Increase_Time->Success Use_Conc_Acid->Success Review_Washing_Distillation->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Parameter Relationships

Parameter_Relationships Yield Yield of this compound Reaction_Time Reaction Time Reaction_Time->Yield Increases (up to a point) Acid_Concentration H2SO4 Concentration Acid_Concentration->Yield Increases Side_Reactions Side Reactions Acid_Concentration->Side_Reactions Increases if too high Temperature Reaction Temperature Temperature->Side_Reactions Increases if too high Side_Reactions->Yield Decreases

References

Technical Support Center: Purification of Crude 1,4-Dibromobutane-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with crude 1,4-Dibromobutane-d8.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.

Question: My crude this compound is a dark brown or yellow color. What causes this and how can I fix it?

Answer: A brown or yellow discoloration in crude this compound is typically due to the presence of dissolved bromine (Br₂) or other colored impurities generated during synthesis. This can occur if the reaction temperature is too high or if an excessively high concentration of sulfuric acid is used, which can oxidize bromide ions to bromine.[1]

To address this, you can wash the crude product with a 5-10% sodium bicarbonate (NaHCO₃) solution.[1][2] The bicarbonate solution will neutralize any remaining acids and react with the bromine. Repeat the washing until the organic layer is colorless. Subsequent washing with water to neutrality is also recommended before drying and distillation.[1]

Question: After the workup, my organic layer is cloudy. What is the cause and what should I do?

Answer: A cloudy organic layer indicates the presence of emulsified water. This is a common issue after the aqueous washes.

To resolve this, ensure you are using a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride (CaCl₂), to remove the residual water.[1][2] Add the drying agent to the organic layer and swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing. Allow sufficient time for the drying process, potentially overnight, before filtering off the drying agent.[2]

Question: I'm experiencing a low yield after distillation. What are the potential reasons and how can I improve it?

Answer: Low yields of this compound can stem from several factors during synthesis and purification:

  • Incomplete Reaction: The reaction to form this compound is an equilibrium process.[2] Ensuring a sufficient reaction time (e.g., 2.5-5 hours of reflux) and appropriate temperature (95-100°C) is crucial.[1][3]

  • Loss During Workup: Aggressive mixing during aqueous washes can lead to the formation of stable emulsions, resulting in product loss. Allow adequate time for phase separation.

  • Inefficient Distillation: If the distillation is performed too quickly or at an incorrect pressure, it can lead to incomplete separation from impurities or co-distillation with other components. Using a short path distillation setup can be beneficial for high-boiling liquids like 1,4-Dibromobutane.[3]

  • Side Reactions: As mentioned, high concentrations of sulfuric acid can lead to the carbonization and loss of the starting material, tetrahydrofuran-d8.[1]

To improve the yield, optimize the reaction conditions, handle the workup carefully to minimize emulsion formation, and ensure an efficient distillation process.

Question: During distillation, the temperature is fluctuating, and I am not getting a stable boiling point. Why is this happening?

Answer: Temperature fluctuations during distillation usually indicate the presence of multiple components with different boiling points in your crude product. This could be due to:

  • Residual Solvent: If an extraction solvent like dichloromethane (DCM) was used, it must be completely removed before distilling the final product.[2] A preliminary distillation at atmospheric pressure can be used to remove low-boiling solvents before distilling the this compound under vacuum.[2]

  • Water Contamination: The presence of water can lead to an azeotropic mixture with the product, causing an unstable boiling point. Ensure the product is thoroughly dried before distillation.

  • Impurities: Other reaction byproducts may be co-distilling with your product.

To obtain a stable boiling point, ensure all lower-boiling contaminants are removed prior to the final distillation of the this compound.

Frequently Asked Questions (FAQs)

What is the expected boiling point of this compound?

The boiling point of this compound is similar to its non-deuterated analog. It is often distilled under vacuum to prevent decomposition at high temperatures.

PressureBoiling Point (°C)
Atmospheric197-200
200 Pa72-74
6 mmHg63-65
12 mmHg83-84

Data compiled from multiple sources.[1][4][5][6]

What are the recommended storage conditions for purified this compound?

Purified this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at -20°C.[4][7] It is incompatible with strong oxidizing agents and strong bases.[6][8]

Can I use column chromatography to purify crude this compound?

Yes, flash column chromatography over silica gel is a viable purification method.[9] A non-polar eluent system, such as petroleum ether or a mixture of petroleum ether and ethyl acetate, can be used to separate the product from more polar impurities.[9]

Is this compound stable?

This compound is a stable compound under recommended storage conditions.[6][8] However, like many alkyl halides, it can be susceptible to decomposition upon prolonged exposure to light or high temperatures.

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol outlines the standard procedure for purifying crude this compound synthesized from the ring-opening of tetrahydrofuran-d8.

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. The this compound will form the lower, denser organic layer.[3]

  • Aqueous Wash: Add an equal volume of water and gently invert the funnel several times to mix the layers. Allow the layers to fully separate and drain the lower organic layer. Discard the upper aqueous layer.

  • Bicarbonate Wash: Wash the organic layer with a 10% sodium bicarbonate solution to neutralize any residual acid and remove bromine.[1] Repeat this wash until no more gas evolution is observed and the organic layer is colorless.

  • Final Water Wash: Wash the organic layer with water until the aqueous wash is neutral (check with pH paper).[1]

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.[1][2] Swirl the flask and let it stand until the liquid is clear.

  • Filtration: Filter the dried organic layer to remove the drying agent.

  • Distillation: Purify the product by distillation. For high purity, vacuum distillation is recommended.[2][5] Collect the fraction that distills at the appropriate temperature and pressure (see table above).

Visualizations

G cluster_workflow Purification Workflow for Crude this compound crude_product Crude this compound separatory_funnel Transfer to Separatory Funnel crude_product->separatory_funnel aqueous_wash Aqueous Wash separatory_funnel->aqueous_wash bicarbonate_wash 10% NaHCO3 Wash aqueous_wash->bicarbonate_wash neutral_water_wash Neutral Water Wash bicarbonate_wash->neutral_water_wash drying Drying (e.g., MgSO4) neutral_water_wash->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation pure_product Pure this compound distillation->pure_product

Caption: A typical experimental workflow for the purification of crude this compound.

Caption: A troubleshooting guide for common issues in this compound purification.

References

Overcoming common problems with 1,4-Dibromobutane-d8 as an internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of 1,4-Dibromobutane-d8 as an internal standard in your analytical assays. This comprehensive resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 1,4-dibromobutane, meaning that the eight hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes it an excellent internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1]. Because its chemical and physical properties are nearly identical to the non-labeled analyte, it can be used to correct for variations in sample preparation, injection volume, and instrument response.

Q2: What are the key chemical properties of this compound?

A2: Understanding the chemical properties of this compound is crucial for its proper handling and application.

PropertyValue
Molecular Formula C₄D₈Br₂
Molecular Weight 223.96 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1]
Boiling Point 63-65 °C at 6 mmHg[2]
Melting Point -20 °C[2]
Density 1.942 g/mL at 25 °C[2]
Isotopic Purity Typically ≥98 atom % D[2][4]

Q3: How should I store this compound solutions?

A3: Proper storage is critical to maintain the integrity of your internal standard.

FormStorage TemperatureDuration
Pure -20°C3 years[1]
In Solvent -80°C6 months[1]
In Solvent -20°C1 month[1]

It is recommended to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

SolventSolubility
Dimethyl Sulfoxide (DMSO) 100 mg/mL (446.51 mM)[1]
Dichloromethane Soluble[5]
Hexane Soluble[5]
Methanol Soluble
Acetonitrile Soluble
Water Limited solubility/immiscible[5][6]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: No Peak or Low Peak Area for this compound

Q: I've spiked my sample with this compound, but I'm seeing a very small peak or no peak at all in my chromatogram. What could be the issue?

A: This is a common problem that can stem from several factors, from sample preparation to instrument settings. The following troubleshooting workflow can help you identify the root cause.

G start Start: No/Low IS Peak prep Verify Sample Preparation start->prep inst Check Instrument Parameters prep->inst Prep OK sub_prep Spiking Error? Degradation during prep? Evaporation loss? prep->sub_prep react Investigate Chemical Reactivity inst->react Instrument OK sub_inst Injection Issue? Incorrect MS settings? Detector off? inst->sub_inst end Problem Resolved react->end Reactivity Addressed sub_react Reaction with matrix? Reaction with derivatizing agent? pH instability? react->sub_react

Caption: Troubleshooting workflow for a missing or small internal standard peak.

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Spiking Procedure: Double-check your calculations and ensure the internal standard was added to the sample at the correct concentration.

    • Extraction Efficiency: this compound might be lost during liquid-liquid or solid-phase extraction steps. Review and optimize your extraction protocol.

    • Evaporation: If your protocol involves an evaporation step, ensure it is not too harsh, as 1,4-dibromobutane is a semi-volatile compound[7].

  • Check Instrument Parameters:

    • GC-MS:

      • Injector Temperature: An excessively high injector temperature can cause degradation.

      • Column Integrity: Check for column bleed or degradation.

      • MS Settings: Ensure you are monitoring the correct mass-to-charge ratio (m/z) for this compound. The primary ions to monitor would be different from the non-deuterated version.

    • LC-MS:

      • Ionization Source: Ensure the ionization source parameters (e.g., capillary voltage, gas flow) are optimized for 1,4-dibromobutane.

      • MS Settings: Verify the selected reaction monitoring (SRM) or selected ion monitoring (SIM) settings for the deuterated standard.

  • Investigate Chemical Reactivity and Stability:

    • Reaction with Matrix Components: The sample matrix may contain nucleophiles that can react with the bromine atoms of the internal standard.

    • pH Stability: While specific data is limited, alkyl halides can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the pH of your sample and mobile phase is appropriate.

    • Reaction with Derivatizing Agents: If you are using a derivatization step, the agent may react with the internal standard.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: The peak for my this compound is showing significant tailing or fronting. How can I improve the peak shape?

A: Poor peak shape can lead to inaccurate integration and quantification. Here are some common causes and solutions, particularly for GC analysis.

Troubleshooting Steps:

  • Column Issues:

    • Active Sites: The column may have active sites that interact with the halogenated compound. Consider using a more inert column or deactivating the column.

    • Contamination: The front end of the column might be contaminated. Trimming a small portion (e.g., 10-20 cm) from the inlet side can help.

    • Improper Installation: Ensure the column is installed correctly in the injector and detector.

  • Injector Problems:

    • Contaminated Liner: The injector liner can accumulate non-volatile matrix components. Replace the liner.

    • Incorrect Injection Volume/Speed: Injecting too large a volume or at an inappropriate speed can cause peak distortion.

  • Sample Overload: Injecting too high a concentration of the internal standard can lead to peak fronting. Try diluting your internal standard spiking solution.

Problem 3: Inconsistent Internal Standard Response

Q: The peak area of my this compound is varying significantly between injections, leading to poor precision. What should I investigate?

A: Inconsistent internal standard response is a critical issue that undermines the purpose of using an internal standard. The diagram below illustrates the principle of how an internal standard should work to correct for variability.

G cluster_0 Sample 1 (Lower Recovery) cluster_1 Sample 2 (Higher Recovery) A1 Analyte Response = 80 IS1 IS Response = 80 R1 Ratio (A/IS) = 1.0 IS1->R1 R2 Ratio (A/IS) = 1.0 R1->R2 Consistent Ratio A2 Analyte Response = 100 IS2 IS Response = 100 IS2->R2

Caption: Principle of Isotope Dilution using an Internal Standard (IS).

Troubleshooting Steps:

  • Autosampler/Injection Issues:

    • Check the syringe for air bubbles or blockage.

    • Ensure the injection volume is consistent.

  • Matrix Effects:

    • Differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly, leading to different degrees of ion suppression or enhancement.

    • Optimize your chromatography to ensure co-elution.

  • Internal Standard Stability:

    • The internal standard may be degrading in the sample matrix or on the autosampler over the course of the analytical run. Conduct a stability study of the processed samples over time.

    • The diagram below illustrates factors that can affect the stability of this compound.

G IS This compound Stability pH pH of Solution IS->pH Temp Temperature IS->Temp Light Light Exposure IS->Light Matrix Sample Matrix (Nucleophiles) IS->Matrix Solvent Solvent Type IS->Solvent

Caption: Factors affecting the stability of this compound.

Experimental Protocols

Below is an example of a detailed methodology for the analysis of semi-volatile organic compounds in an environmental matrix using GC-MS with a deuterated internal standard like this compound.

Protocol: GC-MS Analysis of Semi-Volatile Organic Compounds in Soil

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Weigh 10 g of the soil sample into a beaker.

    • Spike the sample with 100 µL of a 10 µg/mL solution of this compound in methanol.

    • Add 20 mL of a 1:1 mixture of acetone and hexane and sonicate for 15 minutes.

    • Decant the solvent extract. Repeat the extraction two more times and combine the extracts.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Condition a silica gel SPE cartridge with 5 mL of hexane.

    • Load the concentrated extract onto the SPE cartridge.

    • Elute the analytes and the internal standard with 10 mL of a 1:1 mixture of dichloromethane and hexane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Instrumental Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor for this compound: To be determined based on the mass spectrum of the standard (e.g., molecular ion and characteristic fragments).

  • Data Analysis:

    • Identify the peaks for the target analytes and this compound based on their retention times and characteristic ions.

    • Integrate the peak areas for the quantitation ion of each analyte and the internal standard.

    • Calculate the response factor for each analyte relative to the internal standard using a multi-point calibration curve.

    • Quantify the concentration of each analyte in the sample using the internal standard method.

By following these guidelines and troubleshooting steps, you can effectively overcome common challenges associated with using this compound as an internal standard and ensure the generation of high-quality, reliable analytical data.

References

Storage conditions to ensure 1,4-Dibromobutane-d8 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of 1,4-Dibromobutane-d8 to ensure its stability and the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To maintain the chemical and isotopic purity of this compound, it is crucial to adhere to proper storage conditions. The recommended storage varies depending on whether the compound is in its pure form or dissolved in a solvent.

Q2: How long can I store this compound?

The shelf life of this compound is dependent on the storage conditions.[1]

FormStorage TemperatureDuration
Pure-20°C3 years
Pure4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Q3: What are the signs of degradation of this compound?

Degradation of this compound can be indicated by a color change from colorless to light yellow or brownish.[1][2] In the presence of moisture, it can break down, generating hydrobromic acid, which may corrode containers.[3]

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong bases, and powdered aluminum and magnesium metals.[3] Contact with these materials should be avoided to prevent vigorous reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Peaks in NMR Spectrum

Possible Cause: Contamination with water or residual non-deuterated solvent.

Solution:

  • Dry Glassware: Ensure all glassware, including NMR tubes, are thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator before use.[4]

  • Inert Atmosphere: Handle the compound and prepare samples under a dry, inert atmosphere such as nitrogen or argon to minimize exposure to atmospheric moisture.[4][5]

  • Use High-Purity Solvents: Employ fresh, high-purity deuterated solvents for sample preparation.[4]

Issue 2: Low Isotopic Enrichment Observed in Mass Spectrometry

Possible Cause: Hydrogen-deuterium exchange.

Solution:

  • Avoid Protic Solvents: Minimize contact with protic solvents (e.g., water, methanol) during the experimental workflow.

  • Control pH and Temperature: If applicable to your reaction, consider quenching at a low pH and temperature to reduce the likelihood of back-exchange.[4]

  • Proper Storage: Verify that the compound has been stored under the recommended cool, dark, and dry conditions to maintain its isotopic integrity.[4]

Issue 3: Inconsistent Reaction Yields

Possible Cause: Degradation of this compound.

Solution:

  • Verify Purity: Before use, check the purity of the this compound, especially if it has been stored for an extended period or under suboptimal conditions.

  • Light Protection: Store the compound in an amber vial or in the dark to prevent light-induced decomposition.[3][4]

  • Fresh Stock: If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound.

Experimental Protocols

General Protocol for Sample Preparation for NMR Spectroscopy

This protocol outlines the general steps for preparing a sample of this compound for NMR analysis.

  • Glassware Preparation: Dry an NMR tube and a sample vial in an oven at >100°C for at least 4 hours. Allow them to cool to room temperature inside a desiccator.[4]

  • Inert Atmosphere: Conduct all subsequent steps in a glove box or under a gentle stream of dry nitrogen or argon gas.[4]

  • Sample Weighing: Accurately weigh the desired amount of this compound directly into the pre-dried vial.

  • Dissolution: Using a dry syringe, add the appropriate volume of a high-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the vial.[4] Gently swirl the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial to the dried NMR tube using a dry pipette or syringe.[4]

  • Capping and Sealing: Securely cap the NMR tube. For long-term storage or sensitive experiments, the tube can be flame-sealed.

  • Analysis: The sample is now ready for NMR analysis.

experimental_workflow cluster_prep Preparation cluster_sample Sample Handling cluster_final Finalization dry_glassware Dry Glassware (Oven >100°C) inert_atmosphere Establish Inert Atmosphere weigh_sample Weigh this compound inert_atmosphere->weigh_sample add_solvent Add Deuterated Solvent weigh_sample->add_solvent dissolve Dissolve Sample add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer cap_tube Cap and Seal NMR Tube transfer->cap_tube analysis NMR Analysis cap_tube->analysis

Fig. 1: Experimental workflow for NMR sample preparation.

Logical Troubleshooting Flowchart

The following diagram illustrates a logical approach to troubleshooting common issues encountered when using this compound.

troubleshooting_flowchart start Problem Encountered check_spectrum Unexpected NMR Peaks? start->check_spectrum check_purity Low Isotopic Purity? check_spectrum->check_purity No solution_water Troubleshoot Water Contamination: - Dry glassware thoroughly - Use inert atmosphere - Use fresh, high-purity solvent check_spectrum->solution_water Yes check_yield Inconsistent Yields? check_purity->check_yield No solution_exchange Troubleshoot H-D Exchange: - Avoid protic solvents - Control pH and temperature - Verify proper storage check_purity->solution_exchange Yes solution_degradation Troubleshoot Degradation: - Check compound purity - Protect from light - Use a fresh sample check_yield->solution_degradation Yes end Problem Resolved check_yield->end No solution_water->end solution_exchange->end solution_degradation->end

Fig. 2: Troubleshooting logic for this compound experiments.

References

Optimizing Derivatization with 1,4-Dibromobutane-d8: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing reaction conditions for derivatization with 1,4-Dibromobutane-d8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of various analytes for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in derivatization?

A1: this compound is a deuterated form of 1,4-dibromobutane. In derivatization, it serves two primary purposes. Firstly, it is an alkylating agent that introduces a butyl group to analytes containing active hydrogens, such as amines, phenols, thiols, and carboxylic acids. This process increases the volatility and thermal stability of the analytes, making them more amenable to GC-MS analysis. Secondly, due to its deuterium labeling, it is an excellent internal standard for quantitative analysis.[1] The mass difference of 8 atomic mass units allows for clear differentiation from the non-deuterated analyte in mass spectrometry.

Q2: What types of compounds can be derivatized with this compound?

A2: this compound can be used to derivatize a range of functional groups that possess an active hydrogen atom. These include:

  • Primary and Secondary Amines: Forms N-alkylated derivatives.

  • Phenols: Forms O-alkylated derivatives (ethers).

  • Thiols (Mercaptans): Forms S-alkylated derivatives (thioethers).

  • Carboxylic Acids: Forms ester derivatives.

Q3: What are the main advantages of using a deuterated derivatizing agent like this compound?

A3: The primary advantage is its utility as an internal standard in quantitative mass spectrometry.[1] When used as an internal standard, it co-elutes with the derivatized analyte of interest, experiencing similar ionization and fragmentation patterns. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate quantification.

Q4: Can this compound lead to the formation of byproducts?

A4: Yes, being a bifunctional alkylating agent, this compound can lead to several byproducts. The most common issues are:

  • Intramolecular Cyclization: The second bromine atom on the butyl chain can react with another nucleophilic site on the same molecule, leading to the formation of a cyclic product (e.g., a pyrrolidine ring with amines).

  • Cross-linking: The reagent can react with two separate analyte molecules, leading to a larger, cross-linked product.

  • Over-alkylation: In the case of primary amines, both hydrogen atoms can be substituted.

Careful optimization of reaction conditions is crucial to minimize these side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during derivatization with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction temperature or time. 3. Poor solubility of starting materials. 4. Inappropriate choice of base or solvent.1. Verify the quality and activity of this compound and other reagents. 2. Systematically increase the reaction temperature and monitor progress over a longer period. 3. Switch to a solvent that provides better solubility for all reaction components (e.g., from acetone to acetonitrile or DMF). 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents.
Formation of Multiple Products (e.g., mono- vs. di-substituted, cyclized products) 1. Incorrect stoichiometry (excess of this compound). 2. High reaction temperature or prolonged reaction time favoring side reactions. 3. Inappropriate base strength.1. Carefully control the stoichiometry. Use a 1:1 molar ratio of analyte to this compound for mono-alkylation. 2. Optimize temperature and time to favor the desired product. Monitor the reaction progress by GC-MS. 3. Use a milder base or control the amount of a strong base to minimize side reactions like cyclization.
Poor Chromatographic Peak Shape (Tailing) 1. Incomplete derivatization, leaving polar functional groups. 2. Adsorption of the derivative onto active sites in the GC system.1. Re-optimize derivatization conditions (temperature, time, reagent concentration) to ensure complete reaction. 2. Use a deactivated GC inlet liner and a high-quality, inert GC column.
Intramolecular Cyclization The bifunctional nature of 1,4-dibromobutane allows the second bromide to react with a nucleophilic site on the already derivatized analyte.1. Use a larger excess of the analyte compared to this compound to favor intermolecular reaction. 2. Lower the reaction temperature. 3. Use a less polar solvent to disfavor the intramolecular conformation.

Quantitative Data Summary

Optimizing reaction conditions is key to achieving high derivatization yields. The following tables provide a summary of how different parameters can affect the outcome. Note: The following data is illustrative and based on general principles of alkylation reactions. Actual yields will vary depending on the specific analyte and experimental setup.

Table 1: Effect of Base on Derivatization Yield of a Model Phenol

BaseSolventTemperature (°C)Time (h)Approximate Yield (%)
K₂CO₃Acetone60475
Cs₂CO₃Acetonitrile60490
NaHTHF (anhydrous)25295
Et₃NDichloromethane40660

Table 2: Effect of Solvent on Derivatization Yield of a Model Primary Amine

SolventBaseTemperature (°C)Time (h)Approximate Yield (%)
AcetonitrileK₂CO₃80385
Dimethylformamide (DMF)K₂CO₃80392
Tetrahydrofuran (THF)K₂CO₃65570
TolueneK₂CO₃110855

Table 3: Effect of Temperature and Time on Derivatization Yield of a Model Thiol

Temperature (°C)Time (h)BaseSolventApproximate Yield (%)
2512Cs₂CO₃Acetonitrile65
504Cs₂CO₃Acetonitrile88
702Cs₂CO₃Acetonitrile95
704Cs₂CO₃Acetonitrile93 (slight degradation)

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Phenols or Thiols

This protocol provides a starting point for the derivatization of phenolic or thiol compounds with this compound for GC-MS analysis.

Materials:

  • Sample containing the analyte (phenol or thiol)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous acetone or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 500 µL of anhydrous acetone or acetonitrile to the vial.

    • Add a 1.5 to 2-fold molar excess of powdered anhydrous K₂CO₃ or Cs₂CO₃.

    • Add a 1.1 to 1.5-fold molar excess of this compound.

  • Reaction:

    • Tightly cap the vial and vortex briefly to mix the contents.

    • Place the vial in a heating block or oven set to a temperature between 60-80°C.

    • Heat for 2-4 hours. The optimal time and temperature should be determined experimentally.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Centrifuge the vial to pellet the carbonate base.

    • Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

    • Alternatively, the reaction mixture can be quenched with water and the derivative extracted with a non-polar organic solvent (e.g., hexane or ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate before analysis.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the final solution into the GC-MS system.

Protocol 2: Derivatization of Primary or Secondary Amines

Materials:

  • Same as Protocol 1, with the potential addition of a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) if needed.

Procedure:

  • Sample Preparation: Follow step 1 from Protocol 1.

  • Reagent Addition:

    • Add 500 µL of anhydrous acetonitrile to the vial.

    • Add a 2 to 3-fold molar excess of K₂CO₃ or an equivalent amount of a liquid base like DIPEA.

    • Add a 1.1 to 1.5-fold molar excess of this compound.

  • Reaction:

    • Tightly cap the vial and vortex.

    • Heat the reaction at 70-90°C for 2-6 hours.

  • Work-up: Follow step 4 from Protocol 1.

  • GC-MS Analysis: Follow step 5 from Protocol 1.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up Sample Analyte Sample Dry Evaporate to Dryness Sample->Dry Add_Solvent Add Anhydrous Solvent Dry->Add_Solvent Add_Base Add Base Add_Solvent->Add_Base Add_Reagent Add this compound Add_Base->Add_Reagent React Heat & Vortex Add_Reagent->React Cool Cool to Room Temp React->Cool Separate Separate Solids/Extract Cool->Separate Analyze GC-MS Analysis Separate->Analyze Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Derivatization Yield Cause1 Suboptimal Reaction Conditions Start->Cause1 Is reaction incomplete? Cause2 Reagent/Sample Instability Start->Cause2 Are reagents old? Cause3 Side Reactions (e.g., Cyclization) Start->Cause3 Are byproducts observed? Sol1 Optimize Temperature, Time, and Stoichiometry Cause1->Sol1 Sol2 Change Base or Solvent Cause1->Sol2 Sol3 Ensure Anhydrous Conditions Cause2->Sol3 Sol4 Use Fresh Reagents Cause2->Sol4 Sol5 Adjust Analyte to Reagent Ratio Cause3->Sol5

References

How to minimize side reactions when using 1,4-Dibromobutane-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions when using 1,4-Dibromobutane-d8 in their experiments.

Troubleshooting Guides

Issue 1: Poor Yield of the Desired Mono-substituted Product and Formation of Di-substituted Byproduct

Q: My reaction is yielding a significant amount of the di-substituted product, reducing the yield of my target mono-substituted compound. How can I improve the selectivity for mono-substitution?

A: The formation of di-substituted products is a common issue when using bifunctional electrophiles like this compound. To favor mono-substitution, consider the following strategies:

  • Stoichiometry Control: The most effective method to minimize di-substitution is to use a stoichiometric excess of this compound relative to your nucleophile. A 1.5 to 2-fold excess of the deuterated dibromobutane is a good starting point. This ensures that the nucleophile is more likely to react with an unreacted molecule of this compound rather than the already mono-substituted product.

  • Slow Addition: Adding the nucleophile slowly to the reaction mixture containing this compound can help maintain a low concentration of the nucleophile, further promoting mono-alkylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second substitution reaction, which may require a higher activation energy.

Experimental Protocol: Selective Mono-alkylation of a Primary Amine

This protocol is designed to favor the synthesis of the mono-alkylated product by controlling the stoichiometry.

Materials:

  • This compound

  • Primary amine

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the primary amine (1.0 equivalent) and the anhydrous solvent.

  • Add the non-nucleophilic base (1.1 equivalents).

  • In a separate flask, prepare a solution of this compound (1.5 equivalents) in the anhydrous solvent.

  • Slowly add the this compound solution to the amine solution at room temperature over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Competing Elimination Reactions Leading to Alkene Byproducts

Q: I am observing the formation of unsaturated byproducts in my reaction. What are these, and how can I prevent their formation?

A: Elimination reactions are a common side reaction with alkyl halides, leading to the formation of alkenes. In the case of this compound, E2 elimination is the most likely pathway, especially in the presence of a strong base. The deuteration at the β-position is known to slow down the rate of E2 reactions due to the kinetic isotope effect, as the C-D bond is stronger than a C-H bond and is broken in the rate-determining step.[1][2] However, elimination can still occur.

To minimize elimination reactions:

  • Choice of Base: Avoid strong, sterically hindered bases (e.g., potassium tert-butoxide) if substitution is the desired outcome, as these are known to favor elimination.[3][4] Opt for weaker, non-nucleophilic bases like potassium carbonate or triethylamine.

  • Nucleophile Selection: Use a nucleophile that is a weak base. For example, thiols are excellent nucleophiles but relatively weak bases.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

Quantitative Data on Base Strength and Reaction Outcome

Base TypePredominant ReactionTypical Bases
Strong, Sterically HinderedElimination (E2)Potassium tert-butoxide, LDA
Strong, Non-hinderedSubstitution (SN2) and Elimination (E2)Sodium ethoxide, Sodium hydroxide
Weak, Non-nucleophilicSubstitution (SN2)Potassium carbonate, Triethylamine

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound?

A1: The primary side reactions are:

  • Di-substitution: Reaction at both bromine atoms.

  • Elimination (E2): Formation of deuterated butene derivatives.

  • Intramolecular Cyclization: If the nucleophile, after the first substitution, can attack the second electrophilic carbon to form a stable ring (e.g., formation of a deuterated tetrahydrofuran derivative).

  • Hydrolysis: Reaction with any residual water to form 4-bromo-butanol-d9 or butane-1,4-diol-d10.

Q2: How does the deuterium labeling in this compound affect its reactivity and side reactions?

A2: The deuterium labeling has a notable impact due to the kinetic isotope effect (KIE).[1][5][6]

  • SN2 Reactions: A slight decrease in the reaction rate (an inverse KIE) is often observed for α-deuteration, but for β-deuteration as in this compound, the effect on SN2 is generally small.

  • E2 Reactions: A significant decrease in the rate of elimination is expected because the cleavage of a C-D bond at the β-position is part of the rate-determining step.[1][2] This can be advantageous when substitution is the desired outcome.

Q3: What is the best way to purify my product from unreacted this compound and side products?

A3: Column chromatography is typically the most effective method for separating the desired product from unreacted starting material and side products. The choice of solvent system will depend on the polarity of your product. For analyzing the purity and identifying byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[7]

Q4: Can I use this compound for intramolecular cyclization reactions?

A4: Yes, this compound is an excellent substrate for forming five-membered rings through intramolecular cyclization. After the initial substitution with a suitable nucleophile, the resulting intermediate can undergo an intramolecular SN2 reaction. To promote cyclization, the reaction is often run under dilute conditions to favor the intramolecular pathway over intermolecular reactions.

Visualizing Experimental Workflows and Logic

Diagram 1: General Experimental Workflow for Reactions with this compound

G reagent_prep Reagent Preparation (Dry Solvents, Inert Atmosphere) reaction_setup Reaction Setup (Add Nucleophile/Base) reagent_prep->reaction_setup dibromobutane_addition Slow Addition of This compound reaction_setup->dibromobutane_addition reaction_monitoring Monitor Progress (TLC, LC-MS) dibromobutane_addition->reaction_monitoring workup Aqueous Workup (Quench, Extract) reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: Workflow for minimizing side reactions.

Diagram 2: Decision Tree for Minimizing Side Reactions

G start Goal: Minimize Side Reactions q_product Desired Product? start->q_product mono_sub Mono-substitution q_product->mono_sub Mono-alkylation elimination_prod Elimination q_product->elimination_prod Alkene Synthesis cyclization_prod Cyclization q_product->cyclization_prod Ring Formation strategy_substitution Use Weak, Non-nucleophilic Base Lower Temperature q_product->strategy_substitution Substitution Favored strategy_mono Use Excess 1,4-DBB-d8 Slow Nucleophile Addition mono_sub->strategy_mono strategy_elimination Use Bulky, Strong Base Higher Temperature elimination_prod->strategy_elimination strategy_cyclization Use Dilute Conditions cyclization_prod->strategy_cyclization

References

Technical Support Center: Utilizing 1,4-Dibromobutane-d8 for Matrix Effect Compensation in Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 1,4-Dibromobutane-d8 as an internal standard to mitigate matrix effects in the analysis of biological samples by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in the analysis of biological samples?

A1: this compound serves as a deuterated internal standard (IS). Its main purpose is to correct for variations that can occur during sample preparation and analysis. Because it is chemically almost identical to the potential analytes it is used for (though not a direct analogue of a specific analyte, it is used as a structural analogue in some cases), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: What are the ideal storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored in its pure form at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is a combustible liquid and should be handled with care, avoiding strong oxidizing agents and strong bases.[3]

Q3: What are the key purity requirements for this compound to be a reliable internal standard?

A3: For dependable results, deuterated internal standards like this compound must have high chemical and isotopic purity.[1] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analogue in the standard.[1]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard, with a focus on the analysis of sulforaphane in human plasma.

Issue 1: Poor Precision and Inaccurate Quantification

  • Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inaccurate measurement of sample concentrations.

  • Potential Cause: Differential matrix effects due to chromatographic separation of the analyte and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that sulforaphane and this compound are co-eluting. Even a small separation can expose them to different matrix components, leading to varied ion suppression or enhancement.

    • Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or column chemistry to achieve co-elution.

    • Evaluate Sample Preparation: The current sample preparation method may not be effectively removing interfering phospholipids and other matrix components. Consider more robust techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Issue 2: Isotopic Contribution (Crosstalk)

  • Symptom: The signal of the internal standard increases with increasing analyte concentration in samples without the internal standard.

  • Potential Cause: Naturally occurring heavy isotopes of the analyte (e.g., ¹³C, ³⁴S in sulforaphane) can contribute to the mass spectrometric signal of this compound.[4]

  • Troubleshooting Steps:

    • Assess Crosstalk: Prepare and analyze a series of calibration standards of sulforaphane without the internal standard. Monitor the mass transition of this compound. A signal that increases with the analyte concentration confirms crosstalk.[4]

    • Increase Mass Difference: If possible, select an internal standard with a larger mass difference from the analyte (ideally 4-5 Da).[4]

    • Optimize IS Concentration: Increasing the concentration of this compound can minimize the relative contribution of the analyte's isotopic signal.[4]

Issue 3: Inconsistent Internal Standard Response

  • Symptom: The peak area of this compound varies significantly across samples.

  • Potential Cause: Inconsistent sample extraction or significant and variable matrix effects that the internal standard cannot fully compensate for.

  • Troubleshooting Steps:

    • Review Extraction Procedure: Ensure the sample extraction procedure is consistent and reproducible for all samples.

    • Post-Column Infusion Experiment: This can help identify regions of significant ion suppression or enhancement in the chromatogram, allowing for chromatographic adjustments to move the analyte and IS away from these regions.

    • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing the variability.

Experimental Protocols

Example Application: Quantification of Sulforaphane in Human Plasma using this compound

This protocol is based on methodologies for analyzing sulforaphane and its metabolites in human plasma.[5][6]

1. Sample Preparation

  • To 25 µL of human plasma, add 100 µL of pre-chilled 0.1% formic acid in methanol containing this compound at a final concentration of 300 nM.[5]

  • Vortex the samples briefly and shake at 4°C for 4 minutes.[5]

  • Centrifuge the samples at 14,800 x g at 4°C for 10 minutes.[5]

  • Transfer 100 µL of the supernatant to a new tube and evaporate the solvent under a stream of nitrogen at 20°C for 30 minutes.[5]

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: A C18 column is commonly used for the separation of sulforaphane.[7]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase system.[7]

  • Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific MRM transitions for sulforaphane and this compound need to be optimized.

Data Presentation

Table 1: Method Validation Parameters for Sulforaphane Analysis using a Deuterated Internal Standard

ParameterSulforaphaneReference
Linear Range7.8 nM - 1000 nM[5][6]
Accuracy (% bias)-11.8% to 14.8%[5][6]
Precision (%RSD)< 11.9%[5]
Limit of Quantification (LOQ)7.8 nM[5][6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add this compound in Methanol/Formic Acid plasma->add_is vortex Vortex & Shake add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify Sulforaphane inject->quantify

Caption: Experimental workflow for sulforaphane quantification.

Matrix_Effect_Compensation cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) analyte_signal Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_signal->matrix_effect final_signal_no_is Inaccurate Lower Signal matrix_effect->final_signal_no_is analyte_is_signal Analyte + IS Signal matrix_effect_is Matrix Effect (Affects both equally) analyte_is_signal->matrix_effect_is ratio Calculate Analyte/IS Ratio matrix_effect_is->ratio final_signal_with_is Accurate Quantification ratio->final_signal_with_is

Caption: How this compound compensates for matrix effects.

References

Technical Support Center: Isotopic Integrity of 1,4-Dibromobutane-d8

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4-Dibromobutane-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted isotopic exchange and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment. This is a critical issue as it compromises the isotopic purity of the compound, which can lead to inaccurate results in quantitative analyses (e.g., mass spectrometry) and misinterpretation of mechanistic studies.

Q2: Are the deuterium atoms in this compound susceptible to exchange?

Deuterium atoms on saturated carbon atoms, like those in this compound, are generally considered non-labile under neutral conditions. However, they can undergo exchange under certain circumstances, particularly in the presence of strong acids or bases, elevated temperatures, or certain catalysts.

Q3: What are the primary factors that can induce isotopic exchange in this compound?

The main factors that can promote D-H exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, can serve as a source of hydrogen for exchange.

  • Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the exchange process.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur.

  • Presence of Catalysts: Certain metal catalysts can facilitate D-H exchange.

Q4: How can I prevent isotopic exchange during my experiments?

To maintain the isotopic integrity of this compound, the following precautions are recommended:

  • Use Anhydrous Aprotic Solvents: Whenever possible, use dry aprotic solvents such as acetonitrile, tetrahydrofuran (THF), diethyl ether, or dichloromethane.

  • Control pH: Avoid strongly acidic or basic conditions. If pH adjustments are necessary, perform them at low temperatures and for the shortest possible duration.

  • Maintain Low Temperatures: Conduct reactions and store solutions at low temperatures to minimize the rate of exchange.

  • Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Proper Glassware Preparation: Ensure all glassware is thoroughly dried before use.

Troubleshooting Guide

This section addresses common problems that may indicate isotopic exchange or other forms of degradation of this compound.

Problem 1: My mass spectrometry results show unexpected lower mass peaks.

  • Possible Cause: This could be due to D-H exchange, where one or more deuterium atoms have been replaced by hydrogen, resulting in a decrease in the molecular weight.

  • Troubleshooting Steps:

    • Verify Isotopic Purity of Starting Material: Analyze a fresh sample of your this compound standard by mass spectrometry to confirm its initial isotopic purity.

    • Review Experimental Conditions: Carefully examine your experimental protocol for potential sources of protons, such as residual water in solvents, acidic or basic reagents, or high reaction temperatures.

    • Solvent Purity Check: Ensure that the solvents used are anhydrous and aprotic.

    • Control Experiment: Run a control experiment where this compound is subjected to the same conditions (solvent, temperature, time) but without other reagents to isolate the cause of the exchange.

Problem 2: I see unexpected signals in my ¹H NMR spectrum.

  • Possible Cause: The appearance of signals in the proton NMR spectrum of a deuterated compound indicates the presence of protons. This could be due to isotopic exchange or the formation of degradation products. The ¹H NMR spectrum of non-deuterated 1,4-dibromobutane would show two signals.[1][2]

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Obtain a ¹H NMR spectrum of a new, unopened sample of this compound to establish a baseline for isotopic purity.

    • Identify Potential Degradation Products: Compare the observed chemical shifts with those of potential degradation products such as 4-bromo-1-butanol (from hydrolysis) or tetrahydrofuran (from cyclization).

    • Correlate with MS Data: Use mass spectrometry to confirm if the unexpected species correspond to partially de-deuterated 1,4-dibromobutane or degradation products.

Problem 3: My reaction yield is low, and I suspect the starting material is degrading.

  • Possible Cause: 1,4-Dibromobutane can undergo competing side reactions like hydrolysis or elimination, especially in the presence of nucleophiles (like water or hydroxide) and at elevated temperatures. These reactions can be mistaken for or occur alongside isotopic exchange.

  • Troubleshooting Steps:

    • Analyze Reaction Byproducts: Use techniques like GC-MS to identify any byproducts in your reaction mixture.

    • Differentiate Between Exchange and Degradation:

      • Isotopic Exchange: Results in a mass shift corresponding to the loss of deuterium atoms (e.g., M-1, M-2). The core structure of the molecule remains the same.

      • Hydrolysis: Leads to the formation of 4-bromo-1-butanol-d8 or butane-1,4-diol-d8, which will have different molecular weights and fragmentation patterns in MS, and distinct signals in NMR.

      • Elimination: Can lead to the formation of various unsaturated brominated butanes.

    • Optimize Reaction Conditions: If degradation is confirmed, consider using milder reaction conditions, such as lower temperatures, less nucleophilic bases, or shorter reaction times.

Table 1: Summary of Factors Influencing Isotopic Exchange and Mitigation Strategies

FactorImpact on Isotopic ExchangeMitigation Strategy
Solvent Protic solvents (e.g., H₂O, MeOH) are a direct source of protons and facilitate exchange.Use anhydrous, aprotic solvents (e.g., acetonitrile, THF, DCM).
pH Strongly acidic or basic conditions catalyze D-H exchange.[3]Maintain neutral pH. If pH modification is required, perform it at low temperatures for a minimal duration.
Temperature Higher temperatures increase the rate of exchange.Conduct experiments at or below room temperature. Store solutions at low temperatures (2-8 °C or -20 °C).
Moisture Atmospheric moisture can introduce protons into the reaction.Work under an inert atmosphere (e.g., nitrogen, argon). Use oven-dried glassware.
Catalysts Certain metal catalysts can promote D-H exchange.Avoid using catalysts known to facilitate isotopic exchange if not essential for the desired reaction.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity by GC-MS

This protocol outlines a general method for determining the isotopic purity of this compound.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in an anhydrous aprotic solvent like hexane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • MS Detector: Operate in full scan mode (e.g., m/z 30-300) to detect the parent ion and any lower mass species.

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Examine the mass spectrum of this peak to determine the relative abundances of the molecular ion (for C₄D₈Br₂) and any ions corresponding to partially hydrogenated species (C₄D₇HBr₂, C₄D₆H₂Br₂, etc.).

    • Calculate the isotopic purity based on the relative peak areas of these ions.

Protocol 2: Monitoring Stability in a Protic Solvent

This protocol can be used to evaluate the stability of this compound under conditions that may promote isotopic exchange or degradation.

  • Sample Preparation: Prepare a solution of this compound in the protic solvent of interest (e.g., methanol containing a known amount of water).

  • Incubation: Aliquot the solution into several vials and incubate them at a specific temperature (e.g., room temperature or 40 °C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench any reaction by diluting the sample in a cold, anhydrous aprotic solvent.

  • Analysis: Analyze each time-point sample by GC-MS (using Protocol 1) and/or ¹H NMR.

  • Data Interpretation:

    • GC-MS: Monitor for a decrease in the abundance of the fully deuterated parent ion and an increase in lower mass isotopologues over time. Also, look for the appearance of new peaks that may correspond to degradation products.

    • ¹H NMR: Monitor for the appearance and increase in the intensity of proton signals over time.

Visualizations

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in this compound start Unexpected Analytical Results (e.g., low mass peaks in MS, signals in 1H NMR) check_purity Step 1: Verify Isotopic Purity of Starting Material start->check_purity review_conditions Step 2: Review Experimental Conditions (Solvent, pH, Temperature) check_purity->review_conditions control_experiment Step 3: Perform Control Experiment review_conditions->control_experiment identify_byproducts Step 4: Identify Byproducts (GC-MS, NMR) control_experiment->identify_byproducts exchange_confirmed Isotopic Exchange Confirmed identify_byproducts->exchange_confirmed Mass shifts of M-n degradation_confirmed Degradation Confirmed (Hydrolysis/Elimination) identify_byproducts->degradation_confirmed New chemical species detected optimize_conditions Optimize Conditions: - Use anhydrous aprotic solvent - Control pH and temperature - Use inert atmosphere exchange_confirmed->optimize_conditions modify_protocol Modify Protocol: - Milder reagents - Lower temperature - Shorter reaction time degradation_confirmed->modify_protocol end Problem Resolved optimize_conditions->end modify_protocol->end

Caption: Troubleshooting workflow for suspected isotopic exchange.

IsotopicExchangeMechanism Simplified Mechanism of Acid-Catalyzed D-H Exchange cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation DBBd8 Br-CD2-CD2-CD2-CD2-Br intermediate1 Transition State DBBd8->intermediate1 + H+ H3Oplus H3O+ carbocation Br-CD2-CD2-CD2-CDH-Br (Carbocation-like intermediate) intermediate1->carbocation - D+ exchanged_product Br-CD2-CD2-CD2-CDH-Br carbocation->exchanged_product + H2O D2O D2O H2DOplus H2DO+ exchanged_product->H2DOplus - H+

Caption: Simplified acid-catalyzed D-H exchange mechanism.

SideReactions Potential Side Reactions of 1,4-Dibromobutane start This compound hydrolysis Hydrolysis (SN1/SN2) start->hydrolysis elimination Elimination (E1/E2) start->elimination reagents_hydrolysis + H2O / OH- start->reagents_hydrolysis reagents_elimination + Base start->reagents_elimination product_hydrolysis 4-Bromo-1-butanol-d8 Butane-1,4-diol-d8 hydrolysis->product_hydrolysis product_elimination Unsaturated Bromo-butenes-d7 elimination->product_elimination reagents_hydrolysis->hydrolysis reagents_elimination->elimination

Caption: Competing hydrolysis and elimination reactions.

References

Best practices for handling and dissolving 1,4-Dibromobutane-d8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and dissolving 1,4-Dibromobutane-d8. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It is also harmful to aquatic life with long-lasting effects.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage and to maintain isotopic purity, it is recommended to store this compound at reduced temperatures. Options include refrigeration at 4°C (39.2°F) or freezing at -20°C (-4°F) for up to three years in its pure form.[2] The container should be tightly sealed and stored in a dry, well-ventilated place.[3] To prevent moisture condensation, which can lead to isotopic dilution, allow the container to equilibrate to room temperature before opening.[4][5]

Q3: Why is it crucial to handle deuterated compounds under an inert atmosphere?

A3: Many deuterated compounds are hygroscopic, meaning they readily absorb moisture from the air.[4][6] This can lead to hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from atmospheric moisture, thus compromising the isotopic purity of the compound.[6] Handling under a dry, inert atmosphere, such as nitrogen or argon, is essential to mitigate this risk.[4][6]

Q4: My this compound appears cloudy or has particulates after adding the solvent. What should I do?

A4: Cloudiness or visible particulates are signs of poor solubility. This could be due to a mismatch in polarity between the compound and the solvent, or you may be trying to dissolve too much compound.[7] Refer to the troubleshooting guide below for steps to address this, such as using sonication, gentle warming, or a co-solvent.

Physical and Chemical Properties

The quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Linear Formula BrCD₂(CD₂)₂CD₂Br
Molecular Weight 223.96 g/mol [1][2]
Density 1.942 g/mL at 25°C (77°F)
Melting Point -20°C (-4°F)
Boiling Point 63-65°C (145.4-149°F) at 6 mmHg
Flash Point 113°C (235.4°F) - closed cup
Isotopic Purity ≥ 98 atom % D
CAS Number 68375-92-8[2]

Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment :

    • Gloves : Wear protective gloves (e.g., nitrile).

    • Eye Protection : Use chemical safety goggles or glasses.[3]

    • Clothing : Wear a lab coat or suitable protective clothing.[3]

  • Handling :

    • Avoid contact with skin and eyes.[3]

    • Do not breathe vapors.[3]

    • Wash hands thoroughly after handling.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[3]

Protocol 2: General Dissolution for NMR Analysis

This protocol outlines the steps for dissolving this compound in a suitable deuterated solvent for NMR spectroscopy.

  • Glassware Preparation : Dry the NMR tube and any other glassware in an oven at >100°C for several hours and allow to cool in a desiccator to remove residual moisture.[6]

  • Inert Atmosphere : If high isotopic purity is critical, perform the following steps in a glove box or under a gentle stream of dry nitrogen or argon.[6]

  • Sample Preparation :

    • Weigh 5-20 mg of this compound directly into the pre-dried NMR tube.[7]

    • Using a dry syringe, add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Dissolution :

    • Cap the NMR tube securely.

    • Vortex the mixture for 30 seconds.[7]

    • Visually inspect for any undissolved material. If the solution is clear, it is ready for analysis. If not, proceed to the troubleshooting protocol.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Solubility

If this compound does not fully dissolve, follow these steps:

  • Sonication : Place the capped NMR tube in an ultrasonic bath for 5-10 minutes.[7] This can help break up solid aggregates.

  • Gentle Warming : Gently warm the sample in a warm water bath (approximately 40-50°C).[7] Caution : Do not overheat, as this could cause the solvent to boil or the compound to degrade.

  • Co-Solvent Addition : If solubility issues persist, it may be due to a polarity mismatch. The non-deuterated analog is soluble in most common organic solvents.[8] Consider adding a small amount of a different deuterated co-solvent to adjust the polarity of the medium.[7]

  • Re-evaluation : After each step, vortex the sample and visually inspect for dissolution. Allow the sample to return to room temperature to ensure the compound does not precipitate out of solution.[7]

Visual Workflows and Diagrams

G cluster_handling Safe Handling Workflow start Start Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Compound fume_hood->weigh Step 3 dissolve Dissolve in Appropriate Solvent weigh->dissolve Step 4 end Proceed with Experiment dissolve->end

Caption: A workflow for the safe handling of this compound.

G cluster_dissolution Dissolution Troubleshooting start Prepare Sample (Add Solvent & Vortex) check_solubility Is the solution clear? start->check_solubility sonicate Sonicate for 5-10 minutes check_solubility->sonicate No success Ready for Analysis check_solubility->success Yes sonicate->check_solubility warm Gently warm to 40-50°C sonicate->warm warm->check_solubility co_solvent Consider adding a co-solvent warm->co_solvent co_solvent->check_solubility failure Consult further technical support co_solvent->failure G cluster_safety Key Safety & Storage Principles compound This compound hazards Hazards: - Harmful if swallowed - Skin/Eye Irritant - Combustible Liquid compound->hazards storage Storage: - Tightly sealed container - Reduced temperature (-20°C to 4°C) - Dry, ventilated area compound->storage handling Handling: - Use fume hood - Wear PPE - Avoid H₂O (use inert atm.) compound->handling

References

Validation & Comparative

A Comparative Guide to 1,4-Dibromobutane-d8 and Non-Deuterated 1,4-Dibromobutane for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research and drug development, the choice of reagents is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of 1,4-Dibromobutane-d8 and its non-deuterated counterpart, 1,4-Dibromobutane. We will delve into their physicochemical properties, comparative performance in key applications supported by experimental data, and detailed experimental protocols. This objective analysis is designed to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Physicochemical Properties: A Head-to-Head Comparison

The primary difference between this compound and 1,4-Dibromobutane lies in the isotopic substitution of hydrogen atoms with deuterium. This substitution results in a measurable difference in molecular weight and slight alterations in other physical properties. A summary of these key physicochemical properties is presented in the table below.

Property1,4-DibromobutaneThis compound
Molecular Formula C4H8Br2[1]C4D8Br2[2]
Molecular Weight 215.91 g/mol [1][3]223.96 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][5]Colorless to light yellow liquid
Density 1.808 g/mL at 25 °C[3]1.942 g/mL at 25 °C[4]
Boiling Point 199 °C (at 760 mmHg)[1]; 63-65 °C (at 6 mmHg)[3][6]63-65 °C (at 6 mmHg)[4][7]
Melting Point -20 °C[3][6]-20 °C[4][7]
Refractive Index n20/D 1.519[3]n20/D 1.516[4]
Solubility Soluble in organic solvents, limited solubility in water.[1][5]Soluble in organic solvents, limited solubility in water.

Performance Comparison: The Deuterium Advantage

The substitution of hydrogen with deuterium can have a profound impact on the chemical and biological behavior of a molecule. These differences are primarily attributed to the kinetic isotope effect (KIE) and alterations in metabolic stability.

Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions that involve the cleavage of this bond. This results in a slower reaction rate for the deuterated compound, a phenomenon known as the kinetic isotope effect. For reactions where C-H bond cleavage is the rate-determining step, the KIE (kH/kD) is typically between 6 and 8. This effect can be a valuable tool for elucidating reaction mechanisms.

KIE_Concept cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_H R-H TS_H [R---H]‡ R_H->TS_H kH (faster) R_D R-D TS_D [R---D]‡ R_D->TS_D kD (slower) P_H Products TS_H->P_H P_D Products TS_D->P_D

Caption: Conceptual diagram of the kinetic isotope effect.

Metabolic Stability

Applications in Research

1,4-Dibromobutane

The non-deuterated form, 1,4-dibromobutane, is a versatile building block in organic synthesis. It is commonly used in the preparation of other chemical compounds and as an intermediate in various chemical reactions, including the synthesis of polymers and pharmaceuticals.[5]

This compound

The primary applications of this compound leverage its isotopic label. It is widely used as:

  • An internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). Its chemical similarity to the analyte of interest ensures that it behaves similarly during sample preparation and analysis, allowing for accurate correction of experimental variations.

  • A tracer in metabolic studies to elucidate biochemical pathways. By tracking the incorporation of deuterium into metabolites, researchers can gain insights into metabolic fluxes and pathway dynamics.

  • In studies pertaining to sulforaphane , a naturally occurring isothiocyanate with anti-carcinogenic activity.[2][7]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., plasma, tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Extraction of Analytes Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Final_Result Final_Result Quantification->Final_Result Accurate Concentration of Analyte

Caption: Workflow for using this compound as an internal standard in LC-MS.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from tetrahydrofuran-d8.

Materials:

  • Tetrahydrofuran-d8 (freshly distilled)

  • Sodium bromide

  • Concentrated sulfuric acid

  • 10% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • 250 mL three-necked flask, condenser, dropping funnel, heating mantle, distillation apparatus

Procedure:

  • To a 250 mL three-necked flask, add 13 mL (0.16 mol) of freshly distilled tetrahydrofuran-d8, 52 g (0.51 mol) of sodium bromide, and 50 mL of water.

  • With stirring, slowly add 48 mL (0.88 mol) of concentrated sulfuric acid through a dropping funnel, ensuring the temperature remains below 50 °C.

  • After the addition is complete, heat the reaction mixture in an oil bath to 95-100 °C and maintain this temperature with stirring for 2.5-3 hours.

  • Isolate the product by steam distillation from the reaction flask.

  • Wash the collected distillate with a 10% sodium bicarbonate solution until neutral, followed by a final wash with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by distillation to yield this compound.

Quantification of Sulforaphane using this compound as an Internal Standard

Objective: To quantify the concentration of sulforaphane in a broccoli extract using HPLC with this compound as an internal standard.

Materials:

  • Broccoli extract

  • Sulforaphane standard

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation:

    • Homogenize broccoli tissue in water.

    • Induce the conversion of glucoraphanin to sulforaphane by allowing the homogenate to stand at room temperature.

    • Spike the extract with a known concentration of this compound.

    • Perform a solid-phase extraction (SPE) to purify the sulforaphane and internal standard.

  • Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of sulforaphane and a constant concentration of this compound.

  • HPLC Analysis:

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Detection: UV detection at an appropriate wavelength for sulforaphane or mass spectrometry for higher specificity.

  • Data Analysis:

    • Integrate the peak areas for sulforaphane and this compound in both the samples and the calibration standards.

    • Construct a calibration curve by plotting the ratio of the sulforaphane peak area to the this compound peak area against the concentration of sulforaphane.

    • Determine the concentration of sulforaphane in the broccoli extract by interpolating its peak area ratio on the calibration curve.

Conclusion

References

Performance Showdown: 1,4-Dibromobutane-d8 Versus a Non-Deuterated Alternative as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical factor influencing data quality. This guide provides a detailed performance comparison of 1,4-Dibromobutane-d8, a deuterated internal standard, with its non-deuterated analogue, 1,4-Dibromobutane, to illustrate the advantages of using stable isotope-labeled standards in demanding analytical applications.

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte of interest, ensuring that any experimental fluctuations affect both the analyte and the standard equally. Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the gold standard for this purpose.

This guide delves into a comparative analysis of this compound and 1,4-Dibromobutane, presenting their performance characteristics in the context of a validated GC-MS method for the determination of volatile and semi-volatile organic compounds.

The Critical Role of Deuteration in Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its near-identical chemical and physical properties to its non-deuterated counterpart. This similarity ensures that the internal standard and the analyte co-elute during chromatographic separation and experience similar ionization efficiencies and potential matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with variations in the analytical process.

Non-deuterated internal standards, while structurally similar, can exhibit different chromatographic retention times and may be affected differently by matrix components, leading to less reliable quantification.

Performance Data: A Head-to-Head Comparison

To illustrate the performance differences, the following tables summarize key validation parameters for a GC-MS method using either this compound or 1,4-Dibromobutane for the quantification of a target analyte. The data is based on a validated method for the determination of 1,4-dibromobutane as a genotoxic impurity in mebeverine HCl API, which provides a relevant context for performance evaluation.

Table 1: Linearity and Sensitivity

Internal StandardAnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound (hypothetical)Target Analyte0.1 - 10> 0.9990.030.1
1,4-Dibromobutane1,4-Dibromobutane1.90 - 7.5> 0.9990.351.06

Note: The data for this compound is presented as a hypothetical, yet expected, improvement based on the known benefits of deuterated standards. The data for 1,4-Dibromobutane is derived from a published study on its determination as an impurity[1].

Table 2: Accuracy and Precision

Internal StandardAnalyteConcentration LevelAccuracy (% Recovery)Precision (% RSD)
This compound (hypothetical)Target AnalyteLow QC98 - 102< 5
Mid QC99 - 101< 5
High QC98 - 102< 5
1,4-Dibromobutane1,4-DibromobutaneNot SpecifiedNot Specified< 10 (Repeatability)

Note: The expected performance of this compound demonstrates tighter control over variability, leading to improved accuracy and precision. Data for 1,4-Dibromobutane is based on general validation parameters for such methods[1].

Experimental Protocols

A detailed experimental protocol is crucial for reproducing the performance data presented. Below is a generalized methodology for the GC-MS analysis of volatile organic compounds using an internal standard.

1. Sample Preparation:

  • Objective: To prepare the sample and spike it with the internal standard.

  • Procedure:

    • Accurately weigh or measure the sample into a suitable vial.

    • Add a precise volume of the internal standard stock solution (either this compound or 1,4-Dibromobutane) to achieve a final concentration within the linear range of the assay.

    • For calibration standards, spike blank matrix with known concentrations of the analyte and the same fixed concentration of the internal standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. GC-MS Analysis:

  • Objective: To separate and detect the analyte and the internal standard.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., VF-624ms, 60 m x 0.32 mm, 1.80 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).

    • Injector: Splitless mode with an injection volume of 1 µL.

    • Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte and internal standard from other matrix components.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor specific ions for the analyte and the internal standard. For example, for 1,4-dibromobutane, m/z 55 and 135 could be monitored. For this compound, the corresponding ions would be shifted by +8 amu.

3. Data Analysis:

  • Objective: To quantify the analyte using the internal standard.

  • Procedure:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

    • Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.

Mandatory Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Spike_IS Spike with This compound Sample->Spike_IS Spiked_Sample Spiked Sample Spike_IS->Spiked_Sample GC Gas Chromatography (Separation) Spiked_Sample->GC MS Mass Spectrometry (Detection) GC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Final Concentration Quantification->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

G cluster_ideal Ideal Internal Standard (Deuterated) cluster_non_ideal Non-Ideal Internal Standard (Non-Deuterated) Analyte1 Analyte Coelution Co-elution & Similar Matrix Effects Analyte1->Coelution IS1 This compound IS1->Coelution Accurate_Quant Accurate Quantification Coelution->Accurate_Quant Analyte2 Analyte Separation Different Retention Time & Variable Matrix Effects Analyte2->Separation IS2 1,4-Dibromobutane IS2->Separation Inaccurate_Quant Potentially Inaccurate Quantification Separation->Inaccurate_Quant

Caption: Logical relationship between internal standard choice and quantification accuracy.

References

A Comparative Guide to Analytical Method Validation: The Role of 1,4-Dibromobutane-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. Internal standards are a cornerstone of robust quantitative analysis, particularly in chromatographic techniques coupled with mass spectrometry. This guide provides a comprehensive comparison of analytical method validation using 1,4-Dibromobutane-d8 as a deuterated internal standard against other common alternatives, supported by experimental principles and data presentation.

Deuterated standards, such as this compound, are frequently employed in analytical chemistry to enhance the precision and accuracy of quantification.[1] By introducing a known quantity of the isotopically labeled analog of the analyte of interest at an early stage of sample preparation, variations arising from sample matrix effects, extraction efficiency, and instrument response can be effectively normalized. This guide will delve into the practical application and performance of this compound in analytical method validation, offering a clear comparison with alternative internal standards.

The Logical Workflow of Analytical Method Validation

A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates a typical workflow, highlighting the key stages from initial planning to routine application. This process ensures that the method is fit for its intended purpose and consistently delivers reliable results.

Analytical Method Validation Workflow cluster_0 Planning & Design cluster_1 Method Development & Optimization cluster_2 Method Validation cluster_3 Application & Monitoring define_objective Define Analytical Objective select_method Select Analytical Method (e.g., GC-MS, LC-MS) define_objective->select_method select_is Select Internal Standard (e.g., this compound) select_method->select_is sample_prep Optimize Sample Preparation select_is->sample_prep instrument_params Optimize Instrument Parameters sample_prep->instrument_params linearity Linearity & Range instrument_params->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity/Selectivity lod_loq->specificity robustness Robustness specificity->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Ongoing Quality Control routine_analysis->quality_control

A logical workflow for analytical method validation.

Comparison of Internal Standards: this compound vs. Alternatives

The selection of an appropriate internal standard is critical and depends on the specific analyte and sample matrix. While this compound is a suitable choice for the analysis of certain brominated or halogenated compounds, other deuterated or ¹³C-labeled standards may be preferred in different scenarios. The following table provides a comparative overview of these internal standards.

FeatureThis compound (Deuterated)¹³C-Labeled AnalogNon-Isotopically Labeled Analog
Structural Similarity HighVery HighModerate to High
Chemical & Physical Properties Nearly identical to analyteVirtually identical to analyteSimilar but not identical
Co-elution with Analyte Typically co-elutes or elutes slightly earlierCo-elutesMay or may not co-elute
Correction for Matrix Effects ExcellentExcellentGood to Moderate
Correction for Extraction Variability ExcellentExcellentGood to Moderate
Potential for Isotopic Exchange Low, but possible under certain conditionsNegligibleNot applicable
Cost ModerateHighLow
Commercial Availability GoodLimited for some analytesGenerally high

Quantitative Performance Data

The following tables summarize hypothetical yet representative quantitative data from an analytical method validation for a target brominated analyte using this compound and a ¹³C-labeled analog as internal standards. This data illustrates the performance characteristics typically evaluated during method validation.

Table 1: Linearity and Range

Internal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 5000.9992
¹³C-Labeled Analog1 - 5000.9998

Table 2: Accuracy and Precision

Internal StandardConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
This compound1098.54.2
100101.22.8
40099.83.5
¹³C-Labeled Analog1099.23.1
100100.51.9
400100.12.2

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Internal StandardLOD (ng/mL)LOQ (ng/mL)
This compound0.31.0
¹³C-Labeled Analog0.20.7

Experimental Protocols

A detailed experimental protocol is fundamental for reproducible and reliable analytical results. Below is a generalized methodology for the analysis of a brominated compound in a water matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

The relationship between sample preparation, internal standard spiking, and analysis is critical for accurate quantification.

Sample Preparation Workflow sample 1. Collect Water Sample spike 2. Spike with this compound sample->spike extract 3. Liquid-Liquid Extraction (e.g., with Dichloromethane) spike->extract concentrate 4. Concentrate Extract extract->concentrate analyze 5. GC-MS Analysis concentrate->analyze

Workflow for sample preparation and analysis.
  • Sample Collection: Collect a 100 mL water sample in a clean glass container.

  • Internal Standard Spiking: Add a precise volume of a standard solution of this compound (e.g., 10 µL of a 10 µg/mL solution) to the water sample.

  • Liquid-Liquid Extraction:

    • Add 30 mL of dichloromethane to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Analyte Ions: (List characteristic ions for the target analyte).

    • This compound Ions: (List characteristic ions, e.g., m/z 144, 146).

Conclusion

The validation of an analytical method is a critical process that ensures the reliability and accuracy of results. The use of a suitable internal standard is a key component of this process. This compound serves as an effective deuterated internal standard for the analysis of specific brominated compounds, offering excellent correction for variations in sample preparation and instrument response. While ¹³C-labeled internal standards may offer slightly superior performance in terms of accuracy and precision, their higher cost and limited availability can be a consideration. The choice of internal standard should be based on a thorough evaluation of the analytical method's requirements, the nature of the analyte and matrix, and budgetary constraints. The experimental protocols and comparative data presented in this guide provide a framework for researchers and scientists to make informed decisions in the validation of their analytical methods.

References

Revolutionizing Quantitative Bioanalysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and clinical research, the precision and reliability of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor that can significantly impact the quality of analytical data. This guide provides an in-depth comparison of the performance of isotopically labeled internal standards, specifically focusing on the analyte busulfan and its deuterated counterpart, busulfan-d8, against traditional non-deuterated internal standards. Through the presentation of experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The Gold Standard: Isotopically Labeled Internal Standards

An ideal internal standard should mimic the analyte of interest in its chemical and physical properties to compensate for variability during sample preparation and analysis. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" in mass spectrometry-based quantification. This is because their behavior during extraction, chromatography, and ionization is nearly identical to the unlabeled analyte, leading to superior accuracy and precision.

While 1,4-Dibromobutane-d8 is a commercially available deuterated compound, for the quantification of the alkylating agent busulfan, the isotopically labeled analog, busulfan-d8, is the optimal choice for an internal standard. This guide will compare the performance of busulfan-d8 in a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a non-deuterated internal standard, 1,6-bis(methanesulfonyloxy)hexane, used in a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of two distinct analytical methods for the quantification of busulfan in human plasma.

Table 1: Method Performance Comparison

ParameterLC-MS/MS with Busulfan-d8 ISHPLC-UV with Non-Deuterated IS
Linearity Range 0.03 - 5 µg/mL[1]0.5 - 10 µg/mL[2]
Correlation Coefficient (r²) > 0.995[1]> 0.99[2]
Lower Limit of Quantification (LLOQ) 0.03 µg/mL[1]0.5 µg/mL[2]
Intra-day Precision (%CV) < 7.2%[1]< 15%[2]
Inter-day Precision (%CV) < 7.2%[1]< 15%[2]
Accuracy (Bias %) Within ±15%[1]Within ±15%[2]
Recovery Not explicitly stated, but matrix effect is minimalNot explicitly stated

Table 2: Sample and Time Efficiency

ParameterLC-MS/MS with Busulfan-d8 ISHPLC-UV with Non-Deuterated IS
Plasma Volume Required 100 µL[1]300 µL[3]
Analysis Run Time 1.6 minutes[1]~9 minutes[2]
Sample Preparation Simple protein precipitation[1]Derivatization and liquid-liquid extraction[3]

Experimental Protocols

Method 1: LC-MS/MS with Deuterated Internal Standard (Busulfan-d8)

This method offers high sensitivity, specificity, and a rapid turnaround time, making it ideal for therapeutic drug monitoring.

Sample Preparation: [1]

  • To 100 µL of plasma, standard, or quality control sample, add 100 µL of the internal standard working solution (0.1 mg/L busulfan-d8 in acetonitrile).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 6 minutes at room temperature.

  • Inject 2 µL of the supernatant into the LC-MS/MS system.

Instrumentation and Conditions: [1]

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: C18 column

  • Mobile Phase: Isocratic elution with 2 mM ammonium acetate and 0.1% formic acid in a 30:70 methanol/water mixture.

  • Flow Rate: 0.5 mL/min

  • MS/MS System: Shimadzu LCMS-8050 triple quadrupole

  • Ionization Mode: Positive ion mode

  • Monitored Transitions:

    • Busulfan: m/z 264.1 → 151.1

    • Busulfan-d8: m/z 272.1 → 159.1

Method 2: HPLC-UV with Non-Deuterated Internal Standard

This method, while more labor-intensive, provides an alternative for laboratories without access to mass spectrometry.

Sample Preparation: [2][3]

  • To 300 µL of plasma, add the internal standard, 1,6-bis(methanesulfonyloxy)hexane.

  • Deproteinize the sample with acetonitrile.

  • Perform a derivatization step with sodium diethyl dithiocarbamate.

  • Execute a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a nitrogen stream at 50°C.

  • Reconstitute the residue in the mobile phase.

Instrumentation and Conditions: [2]

  • HPLC System: Shimadzu UHPLC system

  • Column: C18 column

  • Mobile Phase: Isocratic elution with a methanol/water (70:30, v/v) mixture.

  • Flow Rate: 0.4 mL/min

  • UV Detection Wavelength: 277 nm

Visualizing the Workflow and Mechanism

To better illustrate the practical application and the underlying scientific principles, the following diagrams are provided.

G Therapeutic Drug Monitoring Workflow for Busulfan cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic & Dosing Phase Patient Patient receives Busulfan Sample Blood Sample Collection (Timed intervals) Patient->Sample Preparation Plasma Sample Preparation (with Internal Standard) Sample->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Busulfan Concentration Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (AUC Calculation) Quantification->PK_Analysis Next Dose Dose_Adjustment Dose Adjustment PK_Analysis->Dose_Adjustment Next Dose Dose_Adjustment->Patient Next Dose G Mechanism of Action: Busulfan as a DNA Alkylating Agent cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation cluster_2 Cellular Consequences Busulfan Busulfan (1,4-butanediol dimethanesulfonate) Intracellular Busulfan Intracellular Busulfan Busulfan->Intracellular Busulfan Passive Diffusion DNA Cellular DNA Guanine Guanine Residue Mono-adduct Mono-adduct Guanine->Mono-adduct Formation of Intracellular Busulfan->Guanine Nucleophilic attack by N7 of Guanine DNA Cross-link DNA Cross-link Mono-adduct->DNA Cross-link Reaction with another Guanine Inhibition of DNA Replication\nand Transcription Inhibition of DNA Replication and Transcription DNA Cross-link->Inhibition of DNA Replication\nand Transcription Apoptosis\n(Cell Death) Apoptosis (Cell Death) Inhibition of DNA Replication\nand Transcription->Apoptosis\n(Cell Death)

References

Investigating the Kinetic Isotope Effect of 1,4-Dibromobutane-d8: A Comparative Guide for Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-determining step and the nature of the transition state.[2] The most pronounced KIEs are observed when replacing hydrogen with its heavier isotope, deuterium, due to the significant relative mass difference.[1]

A key metric is the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD), expressed as kH/kD.

  • Normal KIE (kH/kD > 1): The non-deuterated compound reacts faster. This is typical for reactions where a C-H bond is broken in the rate-determining step.

  • Inverse KIE (kH/kD < 1): The deuterated compound reacts faster. This can occur when the transition state is more sterically crowded or has a higher vibrational force constant for the C-H(D) bond than the reactant.

  • No KIE (kH/kD ≈ 1): The C-H bond is not involved in the rate-determining step.

Comparison of Expected KIE for 1,4-Dibromobutane-d8 in Intramolecular Cyclization

The intramolecular cyclization of 1,4-dibromobutane to form tetrahydrofuran is a classic example of an intramolecular nucleophilic substitution reaction. This reaction can, in principle, proceed through either an S_{N}2 or an S_{N}1 mechanism. The observed secondary α-deuterium KIE for this compound (deuterated at all eight positions) can effectively distinguish between these two pathways.

Mechanistic PathwayExpected Secondary α-Deuterium KIE (kH/kD)Rationale
S_{N}2 (Intramolecular) Inverse (kH/kD < 1) In an S_{N}2 transition state, the α-carbon is sp²-hybridized, and the C-H(D) bonds are slightly strengthened. This leads to a lower zero-point energy difference between the reactant and the transition state for the deuterated compound, resulting in a faster reaction rate.[2][3] Typical values for α-secondary KIEs in S_{N}2 reactions are in the range of 0.95-0.98 per deuterium. For a fully deuterated substrate like this compound, the cumulative effect would be more pronounced.
S_{N}1 (Hypothetical) Normal (kH/kD > 1) In a hypothetical S_{N}1 mechanism, the rate-determining step would be the formation of a carbocation. The α-carbon of the carbocation is sp²-hybridized, and hyperconjugation involving the adjacent C-H(D) bonds helps to stabilize the positive charge. Since C-H bonds are weaker and better electron donors than C-D bonds, the non-deuterated compound would form the carbocation intermediate faster, leading to a normal KIE.[2] Typical values for α-secondary KIEs in S_{N}1 reactions are in the range of 1.1-1.2 per deuterium.

Experimental Protocols for Determining the Kinetic Isotope Effect

The KIE for the intramolecular cyclization of this compound can be determined by comparing its reaction rate with that of the non-deuterated 1,4-dibromobutane under identical conditions.

General Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis cluster_result Result Calculation prep_h Prepare solution of 1,4-Dibromobutane reaction_h Initiate cyclization of 1,4-Dibromobutane prep_h->reaction_h prep_d Prepare solution of This compound reaction_d Initiate cyclization of This compound prep_d->reaction_d monitor_h Monitor reactant decay/ product formation (GC/MS or NMR) reaction_h->monitor_h monitor_d Monitor reactant decay/ product formation (GC/MS or NMR) reaction_d->monitor_d calc_kh Calculate rate constant (kH) monitor_h->calc_kh calc_kd Calculate rate constant (kD) monitor_d->calc_kd calc_kie Calculate KIE (kH/kD) calc_kh->calc_kie calc_kd->calc_kie

Caption: Experimental workflow for determining the KIE.

Detailed Methodologies

1. Materials:

  • 1,4-Dibromobutane

  • This compound

  • An appropriate solvent (e.g., a polar aprotic solvent like acetone or DMF to favor S_{N}2)

  • A suitable base (e.g., a non-nucleophilic base like potassium carbonate to promote cyclization)

  • Internal standard for quantitative analysis (e.g., a long-chain alkane for GC/MS)

2. Reaction Setup:

  • Two separate reaction vessels are prepared, one for the hydrogenated and one for the deuterated substrate.

  • The solvent, base, and internal standard are added to each vessel and brought to a constant reaction temperature.

  • The reaction is initiated by adding a known concentration of either 1,4-dibromobutane or this compound to the respective vessel.

3. Reaction Monitoring:

  • Aliquots are taken from each reaction mixture at regular time intervals.

  • The reaction is quenched immediately (e.g., by cooling and adding a neutralizing agent).

  • The concentration of the remaining 1,4-dibromobutane (or this compound) and/or the formed tetrahydrofuran is determined using either Gas Chromatography-Mass Spectrometry (GC/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Data Analysis:

  • The concentration of the reactant is plotted against time for both reactions.

  • The rate constants (kH and kD) are determined by fitting the data to the appropriate rate law (typically first-order for this intramolecular reaction).

  • The kinetic isotope effect is then calculated as the ratio of the rate constants: KIE = kH / kD.

Signaling Pathway and Logical Relationships

The choice of the reaction mechanism is dictated by the structure of the substrate and the reaction conditions. For a primary alkyl halide like 1,4-dibromobutane, the S_{N}2 pathway is strongly favored over the S_{N}1 pathway due to the instability of the primary carbocation that would be formed in an S_{N}1 mechanism.

G cluster_substrate Substrate Characteristics cluster_conditions Reaction Conditions cluster_pathway Favored Pathway cluster_alternative Disfavored Pathway substrate 1,4-Dibromobutane (Primary Alkyl Halide) sn2 Intramolecular SN2 substrate->sn2 sn1 SN1 (Unstable Primary Carbocation) substrate->sn1 conditions Polar Aprotic Solvent Weakly Nucleophilic Base conditions->sn2

Caption: Mechanistic pathway selection for 1,4-dibromobutane.

Conclusion

The investigation of the kinetic isotope effect of this compound in its intramolecular cyclization provides a clear and powerful method for confirming the operative reaction mechanism. An observed inverse KIE would be strong evidence for the expected S_{N}2 pathway, while a normal KIE would suggest a less likely S_{N}1 mechanism. This comparative guide, based on established principles, offers a robust framework for researchers to design and interpret experiments aimed at understanding the intimate details of such fundamental organic reactions. The methodologies outlined can be adapted for a wide range of kinetic studies in academic and industrial research.

References

A Researcher's Guide to Interpreting the Certificate of Analysis for 1,4-Dibromobutane-d8 and its Comparison with Non-Deuterated Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical chemistry, the careful selection of reagents is paramount to ensuring the accuracy and reliability of experimental results. The Certificate of Analysis (CoA) is a critical document that provides key quality and purity information about a chemical substance. This guide offers a detailed comparison between 1,4-Dibromobutane-d8 and its non-deuterated counterpart, 1,4-Dibromobutane, with a focus on interpreting their respective CoAs for application as internal standards in quantitative analysis.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. When examining the CoA for this compound, a deuterated stable isotope-labeled compound, specific parameters are of high importance, particularly when compared to the non-deuterated form.

Key Parameters on the CoA:

  • Chemical Identity: Confirms the compound's structure and name. For the deuterated version, this will include the "-d8" suffix, indicating the presence of eight deuterium atoms.

  • CAS Number: A unique identifier for the specific chemical substance. This compound is registered under CAS number 68375-92-8, while 1,4-Dibromobutane is 110-52-1.

  • Molecular Formula and Weight: The formula for the deuterated compound is C4D8Br2, with a molecular weight of approximately 223.96 g/mol .[1][2] The non-deuterated version is C4H8Br2, with a molecular weight of about 215.91 g/mol .[3]

  • Purity/Assay: This value, typically determined by Gas Chromatography (GC), indicates the percentage of the desired compound in the material. High chemical purity (e.g., >98%) is crucial for both compounds.

  • Isotopic Purity: This is a critical parameter for deuterated compounds and is not applicable to their non-deuterated analogues. It specifies the percentage of the compound that is fully deuterated. A high isotopic purity (e.g., >98 atom % D) is essential to prevent cross-talk or interference with the non-deuterated analyte being quantified.

  • Physical Properties: Parameters like boiling point, melting point, and density are provided to confirm the physical characteristics of the substance.[4]

Comparative Analysis: this compound vs. 1,4-Dibromobutane

The primary application of this compound is as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its non-deuterated counterpart, 1,4-Dibromobutane, is a versatile reagent in organic synthesis.[6] The choice between using a deuterated or a non-deuterated compound as an internal standard has significant implications for analytical method performance.[7]

ParameterThis compound1,4-DibromobutaneSignificance of Difference
CAS Number 68375-92-8110-52-1Unique identification.
Molecular Formula C4D8Br2C4H8Br2Deuterium substitution.
Molecular Weight ~223.96 g/mol [8]~215.91 g/mol [3]Mass difference allows for differentiation in mass spectrometry.
Chemical Purity (Assay) Typically ≥98%[9]Typically ≥98%[10]High purity is essential for both to avoid introducing interfering substances.
Isotopic Purity Typically ≥98 atom % DNot ApplicableCritical for an internal standard to minimize isotopic interference with the analyte.
Boiling Point 63-65 °C/6 mmHg (lit.)[4]63-65°C (6 mmHg)[11]Similar boiling points indicate similar chromatographic behavior.
Density ~1.942 g/mL at 25 °C~1.808 g/cm3 at 25°C[11]The deuterated version is slightly denser.

Experimental Workflow for Quantitative Analysis using this compound as an Internal Standard

The use of a deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry.[12] The following workflow illustrates the typical use of this compound in a bioanalytical method.

Experimental Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject Sample into LC-MS/MS Evaporation->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Workflow for quantitative analysis using an internal standard.

The Role of an Internal Standard in Mitigating Analytical Variability

An internal standard is crucial for compensating for variations that can occur during sample preparation and analysis.[13] The diagram below illustrates how an internal standard, ideally a deuterated version of the analyte, corrects for these potential sources of error.

Internal Standard Correction Mechanism cluster_sources Sources of Variability cluster_correction Correction by Internal Standard Prep Sample Preparation (e.g., extraction loss) Analyte Analyte Signal Prep->Analyte IS Internal Standard Signal (this compound) Prep->IS Inject Injection Volume Inject->Analyte Inject->IS Ionization Matrix Effects (Ion Suppression/Enhancement) Ionization->Analyte Ionization->IS Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate & Precise Quantification Ratio->Result

How an internal standard corrects for analytical variability.

Experimental Protocol: Quantification of an Analyte in a Biological Matrix using this compound as an Internal Standard

This representative protocol outlines the steps for using this compound as an internal standard for the quantification of a target analyte in a plasma sample by LC-MS/MS.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).

  • Serially dilute the analyte stock solution to prepare calibration standards at various concentrations.

  • Prepare QC samples at low, medium, and high concentrations.

  • Spike a fixed amount of the this compound internal standard solution into each calibration standard and QC sample.

2. Sample Preparation:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[12]

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (containing this compound).

  • Perform a protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine the precursor and product ion transitions for the specific analyte.

      • This compound: Determine the appropriate precursor and product ion transitions.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Interpreting the Certificate of Analysis for this compound is crucial for its effective use as an internal standard. The key differentiator from its non-deuterated counterpart is its isotopic purity, which is essential for accurate quantification. While both compounds share similar physical properties, the mass difference and the near-identical chemical behavior of this compound to its non-deuterated analogue make it a superior choice for an internal standard in mass spectrometry-based assays.[7][12] This guide provides researchers with the necessary information to understand the CoA, compare the deuterated and non-deuterated forms, and implement a robust analytical method using this compound.

References

A Comparative Guide to the Purity Assessment of 1,4-Dibromobutane-d8: NMR vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isotopic and chemical purity of deuterated compounds is paramount in drug development, metabolic studies, and as internal standards in quantitative analysis. 1,4-Dibromobutane-d8 (Br-(CD₂)₄-Br), a deuterated analog of 1,4-dibromobutane, is utilized in various synthetic applications where isotopic labeling is crucial for tracking reaction mechanisms or metabolic pathways. Ensuring the purity of this reagent is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of two primary analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Experimental Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of this compound using both NMR and GC-MS techniques.

Purity Assessment Workflow for this compound cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis Sample This compound Lot NMR_Prep Sample Preparation (Dissolve in CDCl3 with internal standard) Sample->NMR_Prep GCMS_Prep Sample Preparation (Dilute in appropriate solvent) Sample->GCMS_Prep NMR_Acq Data Acquisition (¹H, ²H, ¹³C NMR) NMR_Prep->NMR_Acq NMR_Proc Data Processing & Analysis (Integration, Chemical Shift Analysis) NMR_Acq->NMR_Proc NMR_Result Purity & Impurity Profile (Chemical & Isotopic) NMR_Proc->NMR_Result GCMS_Acq Data Acquisition (GC separation, MS fragmentation) GCMS_Prep->GCMS_Acq GCMS_Proc Data Processing & Analysis (Peak Integration, Library Search) GCMS_Acq->GCMS_Proc GCMS_Result Purity & Impurity Profile (Chemical & Isotopic Distribution) GCMS_Proc->GCMS_Result

Purity Assessment Workflow

Quantitative Data Summary

The following table summarizes hypothetical yet realistic purity assessment data for a batch of this compound, comparing the results obtained from NMR and GC-MS analyses.

Parameter NMR Spectroscopy GC-MS
Chemical Purity (%) 99.599.6
Isotopic Purity (atom % D) 98.999.0
Residual ¹H Content (%) 1.1Not directly measured
Tetrahydrofuran-d8 (ppm) 5045
Partially Deuterated Species (d₇) (%) 0.80.7
Non-deuterated (d₀) Impurity (%) < 0.1< 0.1
Other Volatile Impurities (%) 0.30.25

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and allows for the quantification of both the main compound and its impurities. For this compound, a combination of ¹H, ¹³C, and ²H NMR is employed for a comprehensive purity assessment.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry 5 mm NMR tube.

  • Add 0.6 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., 0.05% v/v tetramethylsilane (TMS) for chemical shift referencing and a quantitative standard like 1,3,5-trimethoxybenzene for purity assay).

  • Cap the tube and gently invert several times to ensure complete dissolution and homogenization.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).

  • Acquisition Parameters:

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 30 s (to ensure full relaxation for quantitative analysis)

    • Acquisition Time (AQ): 4 s

    • Spectral Width (SW): 20 ppm

  • Data Processing:

    • Apply a Fourier transform with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the residual proton signals of this compound and any proton-containing impurities. The chemical purity is determined by comparing the integral of the analyte's residual proton signals to that of the internal standard.

3. ¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Acquisition Parameters:

    • NS: 1024

    • D1: 2 s

  • Analysis: The spectrum should show two signals for the two chemically non-equivalent deuterated carbons. The absence of significant additional peaks confirms the absence of major carbon-containing impurities.

4. ²H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse deuterium experiment.

  • Acquisition Parameters:

    • NS: 64

    • D1: 5 s

  • Analysis: The spectrum will show two distinct signals corresponding to the deuterium atoms at the C1/C4 and C2/C3 positions. The relative integrals of these peaks should be 1:1. The isotopic purity is determined by comparing the total integral of the deuterium signals of the analyte to any residual proton signals in the ¹H NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds in a mixture and provides information on their molecular weight and fragmentation patterns, allowing for both identification and quantification of impurities.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-300.

3. Data Analysis:

  • The chemical purity is determined by integrating the peak area of this compound and all other detected impurity peaks in the total ion chromatogram (TIC). The purity is expressed as the percentage of the main peak area relative to the total peak areas.

  • Isotopic purity is assessed by examining the mass spectrum of the main peak. The relative abundances of the molecular ion cluster for this compound (C₄D₈Br₂) and its isotopologues (e.g., C₄D₇HBr₂) are used to calculate the deuterium incorporation.

Comparative Analysis of NMR and GC-MS

Both NMR and GC-MS are powerful techniques for the purity assessment of this compound, each with distinct advantages and limitations.

NMR Spectroscopy:

  • Strengths:

    • Quantitative Accuracy: When performed with a suitable internal standard and optimized relaxation delays, quantitative ¹H NMR (qNMR) provides highly accurate and precise determination of chemical purity.

    • Structural Information: NMR provides unambiguous structural confirmation of the analyte and can be used to identify unknown impurities based on their chemical shifts and coupling patterns.

    • Non-destructive: The sample can be recovered after analysis.

    • Direct Measurement of Isotopic Purity: Comparison of ¹H and ²H NMR spectra allows for a direct measurement of the degree of deuteration.

  • Limitations:

    • Sensitivity: NMR is generally less sensitive than GC-MS, making it challenging to detect and quantify trace-level impurities (typically below 0.1%).

    • Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

    • NMR-inactive Impurities: Impurities that do not contain protons (or the nucleus being observed) or are present in very low concentrations may not be detected.

GC-MS:

  • Strengths:

    • High Sensitivity: GC-MS is exceptionally sensitive and can detect and quantify volatile impurities at parts-per-million (ppm) or even lower levels.

    • Excellent Separation: The gas chromatography component provides excellent separation of volatile components in a mixture, allowing for the resolution of closely related impurities.

    • Identification of Unknowns: The mass spectrum of an unknown impurity can be compared against extensive libraries (e.g., NIST) for tentative identification.

  • Limitations:

    • Destructive Technique: The sample is consumed during the analysis.

    • Thermal Lability: The high temperatures used in the GC inlet and oven can cause degradation of thermally labile compounds.

    • Quantification Challenges: The response factor of the detector can vary for different compounds, potentially leading to inaccuracies in quantification unless a specific calibration standard is used for each impurity.

    • Isotopic Purity Assessment: While GC-MS can provide information on isotopic distribution from the mass spectrum, it is generally less precise for determining the absolute isotopic purity compared to a combination of ¹H and ²H NMR.

Conclusion

For a comprehensive and robust purity assessment of this compound, a combination of NMR and GC-MS is recommended. NMR spectroscopy provides an accurate measure of chemical and isotopic purity and offers invaluable structural information. GC-MS complements this by offering superior sensitivity for the detection and quantification of trace volatile impurities. The choice of technique will ultimately depend on the specific requirements of the research, including the need for structural elucidation, the expected level of impurities, and the desired accuracy of quantification. This guide provides the necessary framework for researchers to make informed decisions and implement reliable analytical protocols for ensuring the quality of their deuterated reagents.

Inter-laboratory Study on the Quantification of a Halogenated Compound Using 1,4-Dibromobutane-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a designed inter-laboratory study for the validation of an analytical method using 1,4-Dibromobutane-d8 as a deuterated internal standard. The content herein is based on established principles of analytical chemistry and method validation, presenting a framework for comparing the performance of a gas chromatography-mass spectrometry (GC-MS) method across different laboratories. While the data presented is illustrative, it reflects typical performance characteristics of such methods.

Introduction to Deuterated Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in complex matrices encountered in drug development and environmental analysis, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for achieving accurate and precise results. Deuterated standards, such as this compound, are chemically almost identical to their non-deuterated counterparts. This similarity ensures they behave alike during sample preparation, extraction, and chromatographic separation. However, their difference in mass allows for their distinct detection by a mass spectrometer. This co-elution and differential detection enable the correction for variations in sample handling, matrix effects, and instrument response, thereby significantly enhancing the reliability and reproducibility of the analytical method.

Inter-laboratory Study Design

To assess the robustness and transferability of a quantitative method, an inter-laboratory study is crucial. This study design involves multiple laboratories analyzing identical, standardized samples to evaluate the method's performance in different environments.

Objective: To evaluate the accuracy, precision (repeatability and reproducibility), linearity, and limits of detection and quantification of a GC-MS method for the determination of a hypothetical halogenated analyte, "Analyte X," in human plasma, using this compound as an internal standard.

Participating Laboratories: Three independent laboratories (Lab A, Lab B, and Lab C) with experience in bioanalytical method validation.

Study Samples:

  • Calibration Standards: A series of human plasma samples spiked with Analyte X at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Human plasma samples spiked with Analyte X at four concentration levels:

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 300 ng/mL

    • High QC (HQC): 800 ng/mL

  • Blank Samples: Drug-free human plasma to assess selectivity and background interference.

Each laboratory received a complete set of blinded samples.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the performance data obtained from the three participating laboratories.

Table 1: Accuracy and Precision

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
Lab A LQC32.9598.35.2
MQC300305.1101.73.8
HQC800792.899.14.1
Lab B LQC33.08102.76.1
MQC300294.698.24.5
HQC800810.4101.33.9
Lab C LQC32.8996.35.8
MQC300309.3103.14.9
HQC800788.098.54.3

Table 2: Linearity and Sensitivity

LaboratoryLinear Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Lab A 1 - 10000.99920.31.0
Lab B 1 - 10000.99890.41.0
Lab C 1 - 10000.99950.31.0

Experimental Protocols

A standardized protocol is essential for a successful inter-laboratory comparison. The following outlines the GC-MS method for the quantification of "Analyte X" using this compound as an internal standard.

Materials and Reagents
  • Analyte X: Certified reference standard

  • This compound: Isotopic purity >98%

  • Human Plasma: Drug-free, obtained from a certified vendor

  • Solvents: HPLC grade methanol, acetonitrile, and ethyl acetate

  • Reagents: Formic acid

Preparation of Stock and Working Solutions
  • Analyte X Stock Solution (1 mg/mL): Prepared in methanol.

  • This compound Stock Solution (1 mg/mL): Prepared in methanol.

  • Analyte X Working Solutions: Prepared by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (50 ng/mL): Prepared by diluting the stock solution with acetonitrile.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL this compound internal standard working solution to each tube and vortex for 10 seconds.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC vial with an insert for analysis.

GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Analyte X ions: m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions would be determined during method development.

    • This compound ions: m/z (quantifier), m/z (qualifier) - Note: Specific ions would be determined during method development.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection into GC-MS p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (SIM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratios (Analyte / IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Experimental workflow for the quantification of Analyte X.

logical_relationship cluster_input Inputs cluster_process Processing cluster_output Output analyte_area Analyte Peak Area ratio Calculate Peak Area Ratio (Analyte Area / IS Area) analyte_area->ratio is_area Internal Standard (this compound) Peak Area is_area->ratio cal_curve Calibration Curve (Ratio vs. Concentration) concentration Analyte Concentration cal_curve->concentration ratio->concentration

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The results of this hypothetical inter-laboratory study demonstrate that the developed GC-MS method for the quantification of "Analyte X" using this compound as an internal standard is robust, accurate, and reproducible across different laboratories. The use of a deuterated internal standard proved effective in minimizing inter-laboratory variability, leading to consistent performance in terms of accuracy, precision, and sensitivity. This guide provides a framework for designing and evaluating similar analytical methods, highlighting the critical role of deuterated internal standards in achieving reliable quantitative data in regulated environments.

Evaluating 1,4-Dibromobutane-d8 as a Metabolic Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate metabolic tracer is paramount for accurately elucidating biochemical pathways and quantifying metabolic fluxes. This guide provides a comprehensive evaluation of the potential utility of 1,4-Dibromobutane-d8 as a metabolic tracer. In the absence of direct experimental data for this specific compound in metabolic studies, this guide offers a theoretical assessment of its metabolic fate and compares it with established, effective alternatives. Experimental data and protocols for these alternatives are provided to inform the design of future metabolic studies.

This compound: A Theoretical Metabolic Profile

Currently, there is no published evidence of this compound being used as a metabolic tracer. Its chemical structure as a deuterated alkyl halide suggests a metabolic pathway primarily involving detoxification rather than incorporation into central carbon metabolism. The presence of two bromine atoms makes it a potent alkylating agent, likely to react with nucleophilic molecules within the cell.

The primary metabolic fate of similar haloalkanes is conjugation with glutathione (GSH), a critical cellular antioxidant. This process, catalyzed by glutathione S-transferases (GSTs), is a detoxification mechanism aimed at neutralizing electrophilic compounds and facilitating their excretion. However, this conjugation can also lead to the formation of reactive intermediates that can cause cellular damage.[1][2]

Based on the metabolism of analogous compounds like 1-bromobutane and 1,2-dibromoethane, the predicted metabolic pathway for this compound would involve sequential conjugation with two molecules of glutathione, followed by further processing to mercapturic acids for excretion.[1][2][3] This pathway would not provide significant insights into central energy metabolism.

Recommended Alternative Metabolic Tracers

For researchers interested in tracing the metabolic fate of a four-carbon backbone, more suitable and well-characterized tracers are available. These alternatives are designed to be readily metabolized and incorporated into central metabolic pathways, providing valuable data on cellular energy status and biosynthetic processes.

TracerIsotopic LabelPrimary Metabolic PathwayKey Insights
Butane-1,4-¹³C₂ ¹³COxidation to succinate, entry into the Tricarboxylic Acid (TCA) cycle.[4][5][6]TCA cycle activity, anaplerotic reactions, and downstream biosynthesis.
[6,6'-²H₂]glucose ²H (Deuterium)Glycolysis, Pentose Phosphate Pathway, TCA cycle.[7]Glucose uptake and utilization, central carbon metabolism.
[U-¹³C₆]Glucose ¹³CGlycolysis, Pentose Phosphate Pathway, TCA cycle.[8]Comprehensive tracing of glucose-derived carbon throughout metabolism.
[U-¹³C₅,¹⁵N₂]Glutamine ¹³C and ¹⁵NGlutaminolysis, entry into the TCA cycle as α-ketoglutarate.[8]Anaplerotic flux into the TCA cycle, nitrogen metabolism.

Comparative Analysis of Tracers

FeatureThis compound (Theoretical)Butane-1,4-¹³C₂Deuterated Glucose ([6,6'-²H₂]glucose)
Metabolic Fate Glutathione conjugation and excretion.[2][3]Incorporation into the TCA cycle as succinate.[4][5]Incorporation into glycolysis and downstream pathways.[7]
Biological Role Xenobiotic detoxification.Probing TCA cycle dynamics.[6]Tracing central carbon metabolism.
Potential for Toxicity High, due to its alkylating nature.Low.Low.
Analytical Detection GC-MS, LC-MS/MSGC-MS, LC-MS/MS, NMR[4]NMR, Mass Spectrometry[9]
Data Interpretation Would indicate exposure and detoxification capacity.Provides information on TCA cycle flux and biosynthesis.[5]Reveals rates of glucose uptake and utilization.

Experimental Protocols

General Protocol for Stable Isotope Tracing in Cell Culture

This protocol provides a general framework for using stable isotope-labeled tracers like Butane-1,4-¹³C₂ or deuterated glucose in cultured cells.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Introduction: Replace the standard culture medium with a medium containing the stable isotope-labeled tracer at a known concentration.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. The incubation time will vary depending on the specific metabolic pathway being investigated.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold saline to remove any extracellular tracer.

    • Quench metabolism by adding a cold solvent, such as liquid nitrogen or a methanol/water mixture.

    • Extract intracellular metabolites using a suitable method, such as a biphasic extraction with methanol, chloroform, and water.[5]

  • Sample Analysis: Analyze the metabolite extracts using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the isotopic enrichment in downstream metabolites.[8][10]

  • Data Analysis: Correct the raw data for the natural abundance of the stable isotope and calculate the fractional enrichment in the metabolites of interest. This data can then be used to infer metabolic pathway activity.[5]

Visualizing Metabolic Pathways and Workflows

Predicted Metabolic Fate of this compound

This compound This compound Intermediate S-(4-bromobutyl-d8)glutathione This compound->Intermediate Conjugation GSH1 Glutathione (GSH) GSH1->Intermediate GST1 GST GST1->Intermediate Conjugate S,S'-(butane-d8)bis(glutathione) Intermediate->Conjugate Conjugation GSH2 Glutathione (GSH) GSH2->Conjugate GST2 GST GST2->Conjugate Excretion Mercapturic Acid Derivatives (Excreted) Conjugate->Excretion Further Processing

Caption: Predicted metabolic pathway of this compound via glutathione conjugation.

Metabolic Pathway of Butane-1,4-¹³C₂

Butane-1,4-¹³C₂ Butane-1,4-¹³C₂ Metabolite1 4-Hydroxybutyrate-¹³C₂ Butane-1,4-¹³C₂->Metabolite1 Oxidation Metabolite2 Succinate-¹³C₂ Metabolite1->Metabolite2 Oxidation TCA_Cycle TCA Cycle Metabolite2->TCA_Cycle Downstream Downstream Metabolites (e.g., Amino Acids, Lipids) TCA_Cycle->Downstream Biosynthesis

Caption: Metabolic pathway of Butane-1,4-¹³C₂ into the TCA cycle.

General Experimental Workflow for Metabolic Tracing

Start Cell Culture Tracer Introduce Stable Isotope Tracer Start->Tracer Incubation Incubate for Defined Time Tracer->Incubation Quench Quench Metabolism & Extract Metabolites Incubation->Quench Analysis LC-MS or NMR Analysis Quench->Analysis Data Data Processing & Interpretation Analysis->Data

References

A Comparative Guide to 1,4-Dibromobutane-d8 and Alternative Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the choice of an appropriate alkylating agent is paramount to the success of a synthetic route and the pharmacological profile of the final compound. This guide provides an objective comparison of 1,4-Dibromobutane-d8, a deuterated bifunctional alkylating agent, with its non-deuterated counterpart and other common alternatives. The inclusion of deuterium in a molecule can significantly alter its metabolic fate and reaction kinetics, offering potential advantages in drug design and mechanistic studies. This document presents a data-driven comparison, supported by experimental protocols and visualizations, to aid researchers in making informed decisions for their synthetic needs.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are a class of reactive molecules possessing two electrophilic centers, enabling them to form covalent bonds with two nucleophiles. This characteristic is particularly significant in medicinal chemistry, where they are often employed to cross-link biological macromolecules such as DNA. This cross-linking can inhibit DNA replication and transcription, a mechanism central to the activity of many anticancer drugs.[1] The general mechanism involves the formation of a highly reactive intermediate, such as an aziridinium ion in the case of nitrogen mustards, which then reacts with nucleophilic sites on DNA, most commonly the N7 position of guanine.[2]

Core Comparison: this compound versus Alternatives

The primary focus of this guide is the comparison of this compound with its non-deuterated form (1,4-Dibromobutane) and two other widely used bifunctional alkylating agents: 1,4-Diiodobutane and Busulfan. The comparison is centered around a representative synthetic transformation: the N-alkylation of aniline to form N-phenylpyrrolidine. This reaction serves as a model for assessing the relative reactivity and efficiency of these agents.

The Role of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). In the context of alkylation reactions, which often proceed via an SN2 mechanism, the C-D bond is stronger and has a lower zero-point energy than the C-H bond. While the C-Br bond is the one breaking in the rate-determining step, secondary KIEs can be observed. For SN2 reactions, deuteration of the alkyl halide can lead to a slight decrease in the reaction rate, resulting in an "inverse" KIE where kH/kD is less than 1. This subtle change in reactivity can be significant in multi-step syntheses and can also impact the metabolic stability of a drug molecule by slowing down enzymatic cleavage of C-H bonds.

Data Presentation: Comparative Performance in N-Alkylation of Aniline

The following table summarizes the performance of this compound and its alternatives in the synthesis of N-phenylpyrrolidine from aniline. The data is compiled from various sources and standardized for comparison where possible. It is important to note that direct, side-by-side comparative studies are limited, and thus the presented data serves as a representative comparison based on available literature.

Alkylating AgentStructureMolecular Weight ( g/mol )Typical Reaction ConditionsTypical Yield (%)Reference
This compound Br-(CD₂)₄-Br223.96Aniline, K₂CO₃, Toluene, Reflux, 24hPotentially slightly lower than non-deuterated due to inverse KIEN/A (inferred)
1,4-Dibromobutane Br-(CH₂)₄-Br215.91Aniline, K₂CO₃, Toluene, Reflux, 24h59[2]
1,4-Diiodobutane I-(CH₂)₄-I309.91Aniline, K₂CO₃, Toluene, RefluxGenerally higher than bromides due to better leaving groupN/A (inferred)
Busulfan (1,4-Butanediol dimethanesulfonate) CH₃SO₂O-(CH₂)₄-OSO₂CH₃246.30Aniline, Base, Solvent, HeatVaries depending on conditions[3][4]

Note: The yield for this compound is inferred based on the principles of the kinetic isotope effect, suggesting a potentially marginal decrease compared to its non-deuterated counterpart under identical conditions. The yield for 1,4-diiodobutane is generally expected to be higher than the corresponding dibromide due to the superior leaving group ability of iodide.

Experimental Protocols

Detailed methodologies for the synthesis of N-phenylpyrrolidine using 1,4-dibromobutane and for the synthesis of Busulfan are provided below. These protocols are representative examples and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of N-Phenylpyrrolidine using 1,4-Dibromobutane

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • 1,4-Dibromobutane (1.2 mmol, 259 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline, potassium carbonate, and toluene under an inert atmosphere.[2]

  • Add 1,4-dibromobutane to the mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.[2]

  • Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate (10 mL).

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to obtain N-phenylpyrrolidine as a pale yellow oil.[2]

Protocol 2: Synthesis of Busulfan

Materials:

  • 1,4-Butanediol (0.3 mol, 27.04 g)

  • Methanesulfonic anhydride (0.9 mol, 156.78 g)

  • Triethylamine (1.4 mol, 141.67 g)

  • Acetone (700 mL)

  • Nitrogen atmosphere

Procedure:

  • In a four-necked flask under a nitrogen atmosphere, dissolve methanesulfonic anhydride in 600 mL of acetone and cool the solution to -10°C with mechanical stirring.[3][4]

  • In a separate flask, mix 1,4-butanediol and triethylamine in 100 mL of acetone.

  • Slowly add the 1,4-butanediol/triethylamine mixture to the cooled methanesulfonic anhydride solution over approximately 65 minutes, maintaining the system temperature below 5°C.[3][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature (around 32°C) and stir overnight (approximately 14 hours).[3][4]

  • The resulting white solid crude product can be isolated by suction filtration and washed with deionized water and a suitable solvent.[3]

Mandatory Visualization

The following diagrams illustrate the general mechanism of DNA alkylation by a bifunctional agent and a typical experimental workflow for comparing the efficacy of different alkylating agents.

DNA_Alkylation_Pathway cluster_activation Activation cluster_alkylation DNA Alkylation cluster_consequences Cellular Consequences Alkylating_Agent Bifunctional Alkylating Agent Reactive_Intermediate Reactive Intermediate (e.g., Aziridinium ion) Alkylating_Agent->Reactive_Intermediate Intramolecular cyclization DNA DNA Double Helix Reactive_Intermediate->DNA Nucleophilic attack Monoalkylation Mono-adduct (N7-Guanine) DNA->Monoalkylation Crosslinking Interstrand Cross-link Monoalkylation->Crosslinking Second alkylation Replication_Block DNA Replication Blockage Crosslinking->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: General signaling pathway of DNA alkylation by a bifunctional agent.

Experimental_Workflow Start Select Alkylating Agents (e.g., this compound, 1,4-Dibromobutane) Reaction_Setup Set up parallel reactions with a model substrate (e.g., N-alkylation of aniline) Start->Reaction_Setup Reaction_Conditions Maintain identical reaction conditions: - Stoichiometry - Temperature - Solvent - Reaction time Reaction_Setup->Reaction_Conditions Workup Identical workup and purification procedure Reaction_Conditions->Workup Analysis Analyze products by: - NMR for structural confirmation - GC/LC-MS for purity and yield determination Workup->Analysis Comparison Compare: - Reaction Yields - Purity Profiles - Reaction Times (if monitored) Analysis->Comparison Conclusion Draw conclusions on the relative performance Comparison->Conclusion

Caption: Experimental workflow for comparing alkylating agent performance.

Conclusion

The selection of an appropriate alkylating agent is a critical decision in chemical synthesis and drug development. This compound offers the unique advantage of isotopic labeling, which can be invaluable for mechanistic studies and for potentially improving the pharmacokinetic properties of a drug molecule through the kinetic isotope effect. While its reactivity may be slightly attenuated compared to its non-deuterated analog, this difference is often marginal and can be outweighed by the benefits of deuteration.

In comparison to other bifunctional alkylating agents, the choice depends on the specific requirements of the reaction. 1,4-Diiodobutane generally offers higher reactivity due to the better leaving group ability of iodide, which may be advantageous for sluggish reactions. Busulfan, a dimethanesulfonate ester, provides a different reactivity profile and is a well-established anticancer agent, making it a relevant benchmark.

Ultimately, the optimal choice of an alkylating agent will depend on a careful consideration of the desired reactivity, the potential for side reactions, the cost and availability of the reagent, and, in the context of drug development, the desired metabolic profile of the target molecule. This guide provides a foundational comparison to assist researchers in navigating these considerations.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,4-Dibromobutane-d8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Dibromobutane-d8, a deuterated analog of 1,4-Dibromobutane used in various research applications. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.

Essential Safety and Hazard Information

This compound is classified as a toxic and corrosive substance that can cause skin irritation and serious eye damage.[1][2] Ingestion is particularly hazardous and requires immediate medical attention.[2][3] It is a combustible liquid and should be handled with care, away from ignition sources.[4][5]

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or glasses.[2]

  • Hand Protection: Protective gloves.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In areas with inadequate ventilation or when vapors may be generated, respiratory protection is required.[2][6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for 1,4-Dibromobutane. While this data is for the non-deuterated form, it serves as a close proxy for the deuterated analog due to their chemical similarities.

PropertyValue
Molecular Formula C₄D₈Br₂
Molecular Weight 223.96 g/mol [1][4]
Density 1.942 g/mL at 25 °C[4]
Boiling Point 63-65 °C at 6 mmHg[4]
Melting Point -20 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
UN Number 2810[7]
Dangerous Goods Class 6.1[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5][6] The following protocol outlines the general steps for its safe disposal.

1. Waste Collection and Storage:

  • Original Containers: Whenever possible, leave the chemical waste in its original container.[6]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[6]

  • Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3] The container must be kept tightly closed.[3][6]

2. Accidental Spill Cleanup: In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the area of all personnel.[5][7]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: Stop the leak if it is safe to do so.[5][7] Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[5][7]

  • Collection: Carefully collect the absorbed material and recoverable product into a clean, dry, and sealable container labeled for disposal.[7]

  • Decontamination: Wash the spill area thoroughly.[7] Decontaminate all protective clothing and equipment before reuse.[7]

3. Final Disposal:

  • Consult Authorities: Always consult your institution's Environmental Health and Safety (EHS) department or the State Land Waste Management Authority for specific disposal instructions.[7]

  • Approved Disposal Methods: Common disposal methods for this type of chemical waste include:

    • Recycling: Consult the manufacturer for recycling options.[7]

    • Incineration: Incinerate the residue at an approved facility.[7]

    • Landfill: Dispose of containers in an authorized landfill, ensuring they are punctured to prevent reuse.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Spill Occurs A->E C Collect in Original or Designated Labeled Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D H Consult EHS or Local Waste Authority D->H E->B No F Contain Spill with Inert Absorbent E->F Yes G Collect Spill Debris in a Labeled Container F->G G->H I Transport to Approved Disposal Facility (Recycle, Incinerate, Landfill) H->I

Figure 1. Procedural workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.